molecular formula C16H20N2O B570142 Mirabegron impurity-1 CAS No. 391901-45-4

Mirabegron impurity-1

Cat. No.: B570142
CAS No.: 391901-45-4
M. Wt: 256.34 g/mol
InChI Key: TUAHDMSPHZSMQN-INIZCTEOSA-N
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Description

Mirabegron impurity-1, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHDMSPHZSMQN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391901-45-4
Record name 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-
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Record name (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol
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Record name 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies for the synthesis and isolation of the (S)-Mirabegron enantiomer. (S)-Mirabegron, the distomer of the β3-adrenergic agonist (R)-Mirabegron, is a critical reference standard for enantiomeric purity analysis in the manufacturing of the active pharmaceutical ingredient. This document outlines detailed experimental protocols for its enantioselective synthesis and various isolation techniques, supported by quantitative data and visual workflows.

Enantioselective Synthesis of (S)-Mirabegron

The most direct approach to obtaining enantiomerically pure (S)-Mirabegron is through a stereospecific synthetic route commencing with the corresponding chiral starting material, (S)-mandelic acid. This method obviates the need for chiral resolution at later stages, often leading to higher overall yields and purity.

Synthetic Pathway Overview

The synthesis initiates with the condensation of (S)-mandelic acid with 4-nitrophenethylamine to form the chiral amide intermediate. Subsequent reduction of both the amide and nitro functionalities, followed by coupling with the thiazole moiety, yields the final (S)-Mirabegron product.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Final Coupling S_Mandelic_Acid (S)-Mandelic Acid Intermediate_1 (S)-2-hydroxy-N-(4-nitrophenethyl) -2-phenylacetamide S_Mandelic_Acid->Intermediate_1 Condensation Nitrophenethylamine 4-Nitrophenethylamine Nitrophenethylamine->Intermediate_1 Intermediate_2 (S)-2-((4-nitrophenylethyl)amino) -1-phenylethanol Intermediate_1->Intermediate_2 Reduction Intermediate_3 (S)-2-((4-aminophenylethyl)amino) -1-phenylethanol Intermediate_2->Intermediate_3 Catalytic Hydrogenation S_Mirabegron (S)-Mirabegron Intermediate_3->S_Mirabegron Amide Coupling Thiazole_Acid 2-(2-aminothiazol-4-yl)acetic acid Thiazole_Acid->S_Mirabegron

Caption: Enantioselective synthesis of (S)-Mirabegron.

Experimental Protocols

Step 1: Synthesis of (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide

  • To a solution of (S)-Mandelic acid (100 g, 0.6578 mol) in methanol (500 ml), add trimethyl borate (70 g, 0.6730 mol) and stir for 60 minutes to obtain a clear solution.

  • Add 4-nitrophenethylamine hydrochloride (120 g, 0.5940 mol) and triethylamine (70 g, 0.6930 mol).

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure amide.

Step 2: Reduction of (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide

  • Dissolve the amide from Step 1 (100 g, 0.33 mol) in anhydrous tetrahydrofuran (THF) (1 L) under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 1 L, 1 mol) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of methanol, followed by 1N HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol.

Step 3: Catalytic Reduction of the Nitro Group

  • Dissolve the crude amino alcohol from Step 2 in methanol (1 L).

  • Add 10% Palladium on carbon (10 g, 50% wet) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 8 hours.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst and wash the bed with methanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol.

Step 4: Coupling with 2-(2-aminothiazol-4-yl)acetic acid

  • To a mixture of (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol (10 g), 2-(2-aminothiazol-4-yl)acetic acid (5.5 g), and concentrated hydrochloric acid (3.5 g) in water (75 ml), add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (7.5 g in 120 ml of water) slowly at 25-30°C.[1]

  • Stir the reaction mixture at this temperature for 3 hours.

  • Adjust the pH to 9-10 with a 10% aqueous sodium hydroxide solution and stir for 90 minutes.[1]

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude (S)-Mirabegron by recrystallization from isopropanol to obtain the final product.

Summary of Synthetic Yields and Purity
StepProductTypical Yield (%)Purity (HPLC, %)
1(S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide80-90>98
2 & 3(S)-2-((4-aminophenylethyl)amino)-1-phenylethanol75-85 (over two steps)>97
4(S)-Mirabegron70-80>99

Isolation of (S)-Mirabegron from a Racemic Mixture

In scenarios where a racemic mixture of Mirabegron is produced, the isolation of the (S)-enantiomer is necessary. This can be achieved through preparative chiral chromatography or diastereomeric salt resolution.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. The methodology is developed by scaling up an optimized analytical method.

HPLC_Workflow cluster_0 Method Development cluster_1 Scale-Up cluster_2 Separation & Collection cluster_3 Post-Processing Analytical_Method Analytical HPLC Method Optimization Racemic_Sample Racemic Mirabegron Sample Preparative_Column Preparative Chiral Column Analytical_Method->Preparative_Column Sample_Loading Increased Sample Loading Preparative_Column->Sample_Loading Flow_Rate Adjusted Flow Rate Sample_Loading->Flow_Rate Fraction_Collection Fraction Collection Flow_Rate->Fraction_Collection S_Enantiomer (S)-Enantiomer Fraction_Collection->S_Enantiomer R_Enantiomer (R)-Enantiomer Fraction_Collection->R_Enantiomer Solvent_Evaporation Solvent Evaporation S_Enantiomer->Solvent_Evaporation Purity_Analysis Enantiomeric Purity Analysis (HPLC) Solvent_Evaporation->Purity_Analysis

Caption: Workflow for preparative chiral HPLC isolation.

2.1.1. Experimental Protocol for Preparative Chiral HPLC

  • Analytical Method Optimization:

    • Column: Chiralpak AY-H (250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (55:45:0.1, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 35 °C.[2]

    • Detection: UV at 254 nm.[2]

    • Under these conditions, the (S)-enantiomer typically elutes before the (R)-enantiomer.

  • Scale-Up to Preparative Scale:

    • Column: A larger dimension column of the same stationary phase (e.g., Chiralpak AY, 250 x 20 mm).

    • Sample Preparation: Dissolve the racemic Mirabegron in the mobile phase at the highest possible concentration without compromising resolution.

    • Injection Volume: Increase the injection volume proportionally to the column size.

    • Flow Rate: Adjust the flow rate according to the column diameter to maintain a similar linear velocity as the analytical method.

    • Fraction Collection: Collect the eluent in fractions corresponding to the elution time of the (S)-enantiomer peak.

    • Post-Processing: Combine the fractions containing the pure (S)-enantiomer and evaporate the solvent under reduced pressure.

    • Purity Check: Analyze the collected fraction using the analytical HPLC method to confirm enantiomeric purity.

2.1.2. Summary of Chromatographic Data

ParameterAnalytical HPLCPreparative HPLC (Example)
ColumnChiralpak AY-H (250 x 4.6 mm, 5 µm)[2]Chiralpak AY (250 x 20 mm)
Mobile Phasen-hexane:ethanol:DEA (55:45:0.1)[2]n-hexane:ethanol:DEA (55:45:0.1)
Flow Rate1.0 mL/min[2]~18-20 mL/min
Temperature35 °C[2]Ambient or 35 °C
DetectionUV 254 nm[2]UV 254 nm
Resolution (Rs)> 2.0> 1.5
Diastereomeric Salt Resolution of a Key Intermediate

An alternative to direct chiral chromatography of the final product is the resolution of a key chiral intermediate, such as 2-[benzyl(4-nitrophenethyl)amino]-1-phenylethanol, via the formation of diastereomeric salts with a chiral acid.

Diastereomeric_Resolution cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer cluster_3 Further Synthesis Racemic_Amine Racemic Amine Intermediate Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Resolving_Agent (S)-Mandelic Acid Resolving_Agent->Diastereomeric_Salts Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystallized) Diastereomeric_Salts->Less_Soluble_Salt Cooling/ Solvent Addition More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Diastereomeric_Salts->More_Soluble_Salt Base_Treatment Base Treatment (e.g., NaOH) Less_Soluble_Salt->Base_Treatment Pure_S_Intermediate Enantiomerically Pure (S)-Intermediate Base_Treatment->Pure_S_Intermediate Final_Steps Conversion to (S)-Mirabegron Pure_S_Intermediate->Final_Steps

Caption: Diastereomeric salt resolution workflow.

2.2.1. Experimental Protocol for Diastereomeric Resolution

  • Salt Formation:

    • Dissolve racemic 2-[benzyl(4-nitrophenethyl)amino]-1-phenylethanol in a suitable solvent such as ethyl acetate.

    • Add a sub-stoichiometric amount (e.g., 0.5-0.7 equivalents) of the chiral resolving agent, (S)-mandelic acid.

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Cool the mixture to induce crystallization of the less soluble diastereomeric salt. The solubility of the diastereomeric salts is highly dependent on the solvent system, and optimization may be required.[3]

    • Filter the crystalline material and wash with a cold solvent to isolate the salt of one enantiomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

    • Add a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free amine into the organic layer.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched intermediate.

  • Conversion to (S)-Mirabegron:

    • The enantiomerically pure intermediate can then be carried forward through the remaining synthetic steps (debenzylation, nitro reduction, and coupling) to yield (S)-Mirabegron.

2.2.2. Summary of Resolution Data

ParameterValue
Resolving Agent(S)-Mandelic Acid
Solvent for CrystallizationEthyl acetate
Typical Enantiomeric Excess (e.e.) of Intermediate>95% after one crystallization
Overall Yield of Resolved Intermediate35-45% (based on the racemate)

Conclusion

This guide has detailed robust methodologies for the synthesis and isolation of (S)-Mirabegron. The enantioselective synthetic route starting from (S)-mandelic acid offers a direct and efficient pathway to the desired enantiomer. For the separation of racemic mixtures, preparative chiral HPLC provides a high-resolution technique, while diastereomeric salt resolution of a key intermediate presents a classical and scalable alternative. The choice of method will depend on factors such as scale, available equipment, and cost considerations. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical development and quality control.

References

Spectroscopic Deep Dive: A Technical Guide to the Characterization of Mirabegron Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of a significant Mirabegron impurity, designated as Impurity-1. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical methodologies and data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation and confirmation of this compound.

Mirabegron is the first β3-adrenoreceptor agonist used for the treatment of overactive bladder. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development to ensure safety and efficacy.[1] This guide focuses on a known process-related and degradation impurity, N-Formyl Mirabegron, which can arise from the presence of formic acid, a common reactive impurity in pharmaceutical excipients.[2][3]

Structural Elucidation of Mirabegron Impurity-1 (N-Formyl Mirabegron)

The comprehensive spectroscopic analysis confirms the structure of this compound as N-Formyl Mirabegron. The molecular formula is C22H24N4O3S, with a molecular weight of 424.52 g/mol .

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from NMR, MS, and IR analyses of N-Formyl Mirabegron.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic CH7.20 - 7.40 (m)125.0 - 130.0
Thiazole CH6.80 (s)107.0
Formyl CH8.25 (s)162.5
Methylene CH₂3.50 (s)45.0
Ethyl CH₂2.80 - 2.95 (m)48.0, 52.0
Phenyl CH4.80 - 4.90 (t)70.0
Amide NH9.80 (s)-
Amino NH3.00 (br s)-
Hydroxyl OH5.50 (d)-

Note: The spectral data is a representative summary based on published information. Actual values may vary depending on the solvent and instrument used.

Table 2: Mass Spectrometry (MS) Data
Ionization Mode Mass-to-Charge Ratio (m/z) Assignment
ESI+425.16[M+H]⁺
ESI+447.14[M+Na]⁺
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment
3300 - 3400N-H and O-H stretching
1650 - 1680C=O stretching (Amide)
1500 - 1600C=C stretching (Aromatic)
1200 - 1300C-N stretching

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the isolated impurity was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Standard acquisition parameters were used, including a 30-degree pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition : A proton-decoupled sequence was used to acquire the ¹³C NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the impurity was prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.

  • Analysis : The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid impurity was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used.

  • Instrumentation : An FTIR spectrometer was used to record the spectrum.

  • Acquisition : The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the characterization of this compound and the mechanism of action of the parent drug, Mirabegron.

experimental_workflow cluster_isolation Impurity Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Mirabegron Drug Substance / Formulation hplc Preparative HPLC start->hplc fraction Fraction Collection hplc->fraction evaporation Solvent Evaporation fraction->evaporation impurity Isolated Impurity-1 evaporation->impurity nmr NMR Spectroscopy (1H, 13C) impurity->nmr ms Mass Spectrometry (HRMS) impurity->ms ir IR Spectroscopy impurity->ir data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Structure Confirmation (N-Formyl Mirabegron) data_analysis->structure

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

mirabegron_moa mirabegron Mirabegron beta3 β3-Adrenergic Receptor (in Detrusor Muscle) mirabegron->beta3 Agonist camp ↑ cAMP beta3->camp pka Protein Kinase A Activation camp->pka relaxation Detrusor Muscle Relaxation pka->relaxation capacity ↑ Bladder Capacity relaxation->capacity

Caption: Simplified signaling pathway for Mirabegron's mechanism of action.

This guide provides a foundational understanding of the spectroscopic techniques employed to identify and characterize impurities in pharmaceutical products, using this compound as a case study. The presented data and methodologies are essential for maintaining the quality, safety, and regulatory compliance of pharmaceutical formulations.

References

Physicochemical Properties of Mirabegron Impurity-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of Mirabegron impurity-1, a significant related substance of the drug Mirabegron. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This compound is one of the potential process-related impurities that must be monitored and controlled within acceptable limits. This guide summarizes its fundamental physicochemical characteristics and analytical methodologies for its quantification.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Chemical Identity of this compound
ParameterValue
Systematic Name N1-[(Ethylimino)methylidene]-N3,N3-dimethylpropan-1,3-diamine[1][2]
Synonyms 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide[3][4]
CAS Number 1892-57-5 (Freebase)[1][2][4]
25952-53-8 (HCl salt)[1][3]
Molecular Formula C8H17N3[1][2]
Molecular Weight 155.2 g/mol [1][2]
Table 2: Physical Properties of this compound
ParameterValue
Appearance Colorless to Pale Yellow thick Oil[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC Method for Quantification of Mirabegron Impurities

This protocol is a representative method based on published literature for the analysis of Mirabegron and its related substances.

Objective: To separate and quantify this compound from the bulk drug substance and other impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Puratis C18 (250 x 4.6mm, 5µm) or equivalent[5]
Mobile Phase A 20 mM Ammonium acetate, pH adjusted to 4.5[5]
Mobile Phase B Methanol[5]
Gradient Program A gradient program is utilized to ensure the effective separation of all impurities.[5][6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[5] or 30 °C[6]
Detection Wavelength 247 nm[5] or 220 nm[6]
Injection Volume 20 µL[6]

Sample Preparation:

  • Accurately weigh a suitable amount of the Mirabegron test sample.

  • Dissolve and dilute the sample in a suitable solvent, such as 30% methanol, to a final concentration of approximately 1 mg/mL.[6]

  • For the analysis of impurities at low levels, a spiked sample can be prepared by adding a known amount of this compound standard to the Mirabegron sample solution.[5]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample solution into the chromatograph.

  • Record the chromatogram and identify the peak corresponding to this compound based on its retention time relative to the main peak.

  • Quantify the impurity by comparing its peak area to that of a reference standard of known concentration.

Mandatory Visualizations

Analytical Workflow for this compound

The following diagram illustrates the general workflow for the analysis of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Mirabegron Test Sample dissolve Dissolve & Dilute (e.g., 30% Methanol) weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (e.g., 247 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Reference Standard integrate->quantify result result quantify->result Report Impurity Level

Caption: Workflow for the Quantification of this compound.

References

The Crucial Role of Process Parameters in the Synthesis of (S)-Mirabegron: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mirabegron, marketed under various trade names, is a potent and selective β3-adrenergic receptor agonist utilized for the treatment of overactive bladder. The therapeutically active enantiomer is (S)-Mirabegron. The stereospecific synthesis of this compound is a critical aspect of its manufacturing, with process parameters playing a pivotal role in achieving high yield, purity, and enantiomeric excess. This technical guide provides an in-depth analysis of the impact of various process parameters on the formation of (S)-Mirabegron, based on publicly available scientific literature and patents.

Synthetic Strategies and Key Transformations

The synthesis of (S)-Mirabegron typically involves a multi-step process. A common and effective strategy commences with the coupling of 2-aminothiazole-4-acetic acid with a protected 4-aminophenethylamine derivative, followed by a key stereoselective step to introduce the chiral center, and concluding with deprotection. Another prevalent route utilizes (R)-styrene oxide as a chiral precursor. The core of the synthesis revolves around several key chemical transformations, including amidation, reductive amination, and deprotection steps. The efficiency of each of these steps is highly dependent on the careful control of process parameters.

Impact of Process Parameters on Key Synthetic Steps

The following sections detail the influence of critical process parameters on the yield and purity of intermediates and the final (S)-Mirabegron product. The data presented is compiled from various sources and is intended to provide a comparative overview.

Step 1: Amidation of 2-Aminothiazole-4-acetic acid

This initial step involves the coupling of 2-aminothiazole-4-acetic acid with a suitable amine. The use of coupling agents is standard practice to facilitate this reaction.

Table 1: Influence of Coupling Agents and Solvents on Amidation

Coupling AgentAdditiveSolventTemperature (°C)Yield (%)Purity (%)Reference
EDCHOBtDMFRoom Temp76Not Specified[1]
EDC·HCl-Water2884.599.80
N,N'-carbonyldiimidazole-N,N-dimethylformamide20Not SpecifiedNot Specified
N,N'-diisopropylcarbodiimide-Acetonitrile25Not SpecifiedNot Specified

Experimental Protocol: Amidation using EDC·HCl in Water

  • To a stirred solution of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride (100 g) and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), concentrated hydrochloric acid (35.61 g) is added.

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (72.01 g) is added to the mixture at 28 °C (±2 °C) and stirring is continued for 1 hour.

  • An additional portion of EDC·HCl (7.2 g) is added, and the mixture is stirred for another 2 hours.

  • The reaction mixture is then washed with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).

  • To the aqueous layer, n-butanol (1000 mL) is added, followed by the addition of a 20% aqueous ammonia solution (80 mL) to adjust the pH.

  • The organic layer is separated, washed successively with 5% aqueous ammonia (1000 mL) and water.

  • The organic layer is partially concentrated under vacuum, and the temperature is raised to 68 °C (±2 °C).

  • Toluene (1400 mL) is added, and the solution is gradually cooled to room temperature to induce crystallization.

  • The resulting solid is filtered, washed with toluene, and dried under vacuum at 48 °C (±2 °C) to yield Mirabegron.

Step 2: Reductive Amination

The introduction of the chiral side chain is often achieved through reductive amination, a critical step that defines the stereochemistry of the final product. The choice of reducing agent and reaction temperature are paramount for achieving high enantioselectivity.

Table 2: Parameters for the Reductive Amination Step

Reactant AReactant BReducing AgentSolventTemperature (°C)Yield (%)Chiral Purity (%)Reference
Mirabegron intermediate C(R)-2-amino-1-phenylethanolNot SpecifiedNot Specified-3 to 3Not SpecifiedNot Specified[2]
Compound II-Palladium-on-carbon (5-10 wt%) / H₂ (0.1-1 MPa)Methanol20 to 30Not SpecifiedNot Specified[3]

Experimental Protocol: Reductive Amination

  • Under a nitrogen atmosphere, a solution of the Mirabegron intermediate C in a suitable solvent is added dropwise to (R)-2-amino-1-phenylethanol at a temperature of -3 to 3 °C.

  • A reducing agent is then added to the reaction mixture while maintaining the temperature and nitrogen protection.

  • The reaction is stirred at -3 to 3 °C until completion, as monitored by TLC.

  • The reaction is quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • The organic phase is separated, washed with water, and then added to concentrated hydrochloric acid at -2 to 2 °C and stirred until the reaction is complete.

  • The pH of the organic phase is adjusted to 10 with an aqueous sodium hydroxide solution.

  • The organic phase is separated, washed, dried, and concentrated.

  • The final product is obtained by recrystallization.

Step 3: Recrystallization and Purification

The final step of purification is crucial for obtaining (S)-Mirabegron with the high purity required for pharmaceutical applications. The choice of solvent system for recrystallization directly impacts the final purity and crystal form.

Table 3: Recrystallization Solvents and their Effect on Purity

Solvent SystemTemperatureYield (%)Purity (%)Reference
Ethanol/WaterNot Specified94.899.62
Methanol/Water25 °C (drying)68Not Specified

Experimental Protocol: Recrystallization from Ethanol/Water

  • The crude Mirabegron is pulped in a 15% (v/v) ethanol-water solution.

  • The suspension is filtered.

  • The collected solid is dried at 45-50 °C to yield the purified product.

Visualizing the Synthesis and Workflow

To better understand the synthesis of (S)-Mirabegron, the following diagrams illustrate a common reaction pathway and a generalized experimental workflow.

G cluster_0 Synthesis of (S)-Mirabegron A 2-Aminothiazole-4-acetic acid C Amidation Intermediate A->C Amidation (e.g., EDC, HOBt) B Protected 4-Aminophenethylamine Derivative B->C E Coupled Intermediate C->E Reductive Amination D (R)-2-Amino-1-phenylethanol D->E F (S)-Mirabegron E->F Deprotection G cluster_1 Experimental Workflow Start Reactant Mixing Reaction Controlled Reaction (Temperature, Time) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Chromatography / Recrystallization Extraction->Purification Analysis Purity & Yield Analysis (HPLC, NMR) Purification->Analysis End Final Product Analysis->End

References

Forced Degradation of Mirabegron: An In-depth Technical Guide to Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Mirabegron, a selective beta-3 adrenergic receptor agonist used in the treatment of overactive bladder. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of the final drug product. This document outlines the experimental protocols for stress testing, summarizes the identified degradation products, and details the analytical methodologies employed for their characterization.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior and to develop stability-indicating analytical methods.[2][3] The primary objectives of forced degradation studies are to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify the potential degradation products that could form under various stress conditions.

  • Develop and validate stability-indicating analytical methods capable of separating and quantifying the drug substance from its impurities.

  • Provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.

For Mirabegron, forced degradation studies have revealed its susceptibility to hydrolytic and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5][6]

Experimental Protocols for Forced Degradation of Mirabegron

Detailed experimental protocols are essential for reproducible and meaningful forced degradation studies. The following sections describe the typical conditions applied to Mirabegron.

Preparation of Stock Solution

A stock solution of Mirabegron is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.[2][7] This stock solution is then used for the various stress studies.

Hydrolytic Degradation

Hydrolysis studies are performed across a range of pH values to evaluate the drug's susceptibility to acid and base-catalyzed degradation.

  • Acidic Conditions: Mirabegron solution is treated with hydrochloric acid (typically 0.1 N to 1 N) and refluxed for a specified period (e.g., 1-2 hours).[6][8] The resulting solution is then neutralized with a base (e.g., sodium hydroxide) before analysis.[6]

  • Basic Conditions: The drug solution is exposed to a basic environment using sodium hydroxide (typically 0.1 N to 0.5 N) and refluxed for a defined duration (e.g., 2 hours).[6][8] The solution is subsequently neutralized with an acid (e.g., hydrochloric acid) prior to analysis.[6]

  • Neutral Conditions: Mirabegron solution is refluxed in water for an extended period (e.g., 48 hours) to assess its stability in a neutral aqueous environment.[6]

Oxidative Degradation

Oxidative degradation is typically induced using hydrogen peroxide (H₂O₂). The drug solution is treated with a solution of H₂O₂ (e.g., 3-15% w/v) and kept at room temperature for a designated time (e.g., 8 hours).[6][8]

Thermal Degradation

To assess thermal stability, solid Mirabegron powder is subjected to dry heat in a hot air oven at a controlled temperature (e.g., 60-80°C) for a specified duration.[9] The stressed sample is then dissolved in a suitable solvent for analysis.

Photolytic Degradation

Photostability testing is conducted by exposing the solid drug substance or its solution to a combination of visible and ultraviolet light in a photostability chamber. The exposure levels should meet the ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours per square meter.[3]

Identified Impurities and Degradation Products

Forced degradation studies of Mirabegron have led to the identification of several degradation products (DPs). The primary analytical technique used for their characterization is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), which provides accurate mass measurements for structural elucidation.[4][5]

Table 1: Summary of Mirabegron Degradation Products and Formation Conditions

Degradation Product (DP)Stress Condition(s) of Formation
DP1Acidic, Basic, Neutral Hydrolysis, Oxidative
DP2Basic Hydrolysis
DP3Basic Hydrolysis
DP4Basic Hydrolysis
DP5Acidic Hydrolysis
DP6Oxidative
DP7Oxidative
N-formyl MirabegronIsothermal stress in the presence of formic acid

Data compiled from multiple sources. The exact structures and percentage of formation can be found in the cited literature.[6][10][11]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the successful outcome of forced degradation studies.

Chromatographic Separation

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) or UPLC method is typically employed to separate Mirabegron from its degradation products.[10][12] Common stationary phases include C8 or C18 columns. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][12]

Detection and Quantification

UV detection is commonly used for quantification, with the wavelength set at the absorption maximum of Mirabegron (around 250 nm).[11][12] Mass spectrometry is used for the identification and structural characterization of the impurities.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies of Mirabegron.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare Mirabegron Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1-1 N HCl, reflux) prep->acid base Base Hydrolysis (0.1-0.5 N NaOH, reflux) prep->base neutral Neutral Hydrolysis (Water, reflux) prep->neutral oxidative Oxidative Stress (3-15% H2O2, RT) prep->oxidative thermal Thermal Stress (Solid, 60-80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo neutralize Neutralize (for hydrolytic samples) acid->neutralize base->neutralize neutral->neutralize hplc RP-HPLC / UPLC Separation oxidative->hplc thermal->hplc photo->hplc neutralize->hplc detect UV Detection (Quantification) hplc->detect ms MS/MS Analysis (Identification) hplc->ms pathway Elucidate Degradation Pathways detect->pathway impurities Identify & Characterize Impurities detect->impurities method Validate Stability-Indicating Method detect->method ms->pathway ms->impurities ms->method Mirabegron_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling mirabegron Mirabegron beta3_ar Beta-3 Adrenergic Receptor (β3-AR) mirabegron->beta3_ar Binds to g_protein Gs Protein beta3_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes conversion of ATP to atp ATP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates relaxation Detrusor Muscle Relaxation pka->relaxation Leads to

References

Unveiling the Degradation Profile of Mirabegron: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration into the Identification and Characterization of Mirabegron's Potential Degradation Products

For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount to ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the identification of potential degradation products of Mirabegron, a potent and selective beta-3 adrenergic receptor agonist used in the treatment of overactive bladder. By delving into forced degradation studies, analytical methodologies, and structural elucidation, this document serves as a critical resource for navigating the complexities of drug stability and impurity profiling in accordance with international regulatory guidelines.

Executive Summary

Mirabegron has been found to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions, while it exhibits stability under thermal and photolytic stress.[1][2][3] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have led to the identification and characterization of several degradation products (DPs). Advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been instrumental in this process.[1][2][4][5][6] This guide synthesizes the available data on these degradation products, their formation pathways, and the experimental protocols for their identification.

Forced Degradation and Identification of Degradation Products

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. Mirabegron has been subjected to a battery of stress conditions as stipulated by ICH guideline Q1A (R2).[1][2]

Summary of Degradation Behavior

Mirabegron's stability profile can be summarized as follows:

  • Hydrolytic Degradation: The drug degrades in acidic, basic, and neutral hydrolytic conditions.[1][2][3][4][5][6]

    • Acidic Hydrolysis: Leads to the formation of multiple degradation products.[3][4]

    • Basic Hydrolysis: Results in the formation of several degradation products.[3][4]

    • Neutral Hydrolysis: Shows some degradation, though generally less extensive than acidic or basic conditions.[3][4][5][6]

  • Oxidative Degradation: Mirabegron is susceptible to oxidative stress, leading to the formation of distinct degradation products.[1][2][3][4][5]

  • Thermal and Photolytic Stability: The drug is generally stable under thermal and photolytic stress conditions.[1][2][3]

A total of seven degradation products have been characterized in some studies, with their structures elucidated using high-resolution mass spectrometry and, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4][6]

Quantitative Data on Degradation Products

The following table summarizes the key degradation products of Mirabegron identified under various stress conditions, along with their mass-to-charge ratio (m/z) and the conditions under which they were formed.

Degradation Product (DP)m/zStress Condition(s) of FormationReference(s)
DP1257Acidic, Basic, Neutral Hydrolysis, Oxidative[2][3][4]
DP2439Acidic, Basic Hydrolysis[4]
DP3173Acidic Hydrolysis[4]
DP4413Oxidative[4]
A1 (m/z 257)257Base Degradation[4]
A2 (m/z 439)439Base Degradation[4]
B1 (m/z 173)173Acid Degradation[4]
B2 (m/z 257)257Acid Degradation[4]
B3 (m/z 439)439Acid Degradation[4]
C1 (m/z 257)257Peroxide Degradation[4]
C2 (m/z 413)413Peroxide Degradation[4]

Experimental Protocols

The identification and quantification of Mirabegron's degradation products rely on robust and validated analytical methods. The following sections detail the methodologies employed in key experiments.

Forced Degradation Study Protocol

A typical forced degradation study for Mirabegron involves the following steps:

  • Preparation of Stock Solution: A stock solution of Mirabegron is prepared in a suitable solvent, such as methanol.[7]

  • Application of Stress Conditions:

    • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 1 N HCl) and refluxed or kept at a specific temperature for a defined period.[3][7][8]

    • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N to 0.5 N NaOH) and refluxed or kept at a specific temperature for a defined period.[3][7][8]

    • Neutral Hydrolysis: The drug is refluxed in water for an extended period.[3][4]

    • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature.[3][7][8]

    • Thermal Degradation: The solid drug is exposed to dry heat in an oven at a high temperature (e.g., 60-80°C) for several hours or days.[3][7]

    • Photolytic Degradation: The drug powder is exposed to UV radiation in a UV chamber.[8]

  • Sample Preparation for Analysis: After exposure to stress, the solutions are neutralized (for acid and base hydrolysis samples) and diluted with an appropriate mobile phase or diluent to a suitable concentration for analysis.[4] All samples are filtered through a membrane filter (e.g., 0.22 µm) before injection into the analytical system.[4]

Analytical Methodology: UPLC/HPLC

A stability-indicating liquid chromatographic method is essential for separating the degradation products from the parent drug and from each other.

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) systems are used.[1][4][8]

  • Column: A reverse-phase C18 or C8 column is commonly employed for separation. Examples include Waters CSH C18 (100 mm × 2.1 mm, 1.7 μm) and X-Terra RP-8 (250 mm × 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[1][4][8]

  • Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[2][4]

  • Detection: A Photodiode Array (PDA) detector or a UV detector is used for detection at a specific wavelength, such as 240 nm or 258 nm.[4][8]

Structural Elucidation: Mass Spectrometry and NMR
  • Mass Spectrometry (MS): LC-MS/MS and UPLC-QTOF-MS/MS are powerful tools for identifying the molecular weights and fragmentation patterns of the degradation products.[1][2][4] This data is crucial for proposing the chemical structures of the impurities.

  • Nuclear Magnetic Resonance (NMR): For definitive structure confirmation, degradation products can be isolated using preparative LC and their structures elucidated using NMR spectroscopy.[4]

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for identifying degradation products and the proposed degradation pathways of Mirabegron.

Experimental_Workflow cluster_Stress Forced Degradation Studies (ICH Q1A R2) cluster_Analysis Analytical Characterization cluster_Outcome Results Acid Acid Hydrolysis (e.g., 1N HCl, 1h) HPLC Stability-Indicating UPLC/HPLC Method Acid->HPLC Analysis Base Base Hydrolysis (e.g., 0.5N NaOH, 2h) Base->HPLC Analysis Neutral Neutral Hydrolysis (Water, 48h) Neutral->HPLC Analysis Oxidative Oxidative Stress (e.g., 15% H2O2, 8h) Oxidative->HPLC Analysis Thermal Thermal Stress (Solid, 80°C, 5 days) Thermal->HPLC Analysis Photo Photolytic Stress (UV exposure) Photo->HPLC Analysis MS LC-MS/MS or UPLC-QTOF-MS/MS HPLC->MS Identification DP_ID Degradation Product Identification HPLC->DP_ID Method_Dev Stability-Indicating Method Development HPLC->Method_Dev NMR Isolation (Prep-LC) & NMR Spectroscopy MS->NMR Confirmation MS->DP_ID NMR->DP_ID Pathway Degradation Pathway Elucidation DP_ID->Pathway Mirabegron Mirabegron Drug Substance Mirabegron->Acid Stress Application Mirabegron->Base Stress Application Mirabegron->Neutral Stress Application Mirabegron->Oxidative Stress Application Mirabegron->Thermal Stress Application Mirabegron->Photo Stress Application

Experimental workflow for Mirabegron degradation studies.

Degradation_Pathways cluster_Hydrolysis Hydrolytic Degradation cluster_Oxidation Oxidative Degradation Mirabegron Mirabegron (m/z 397) DP_Hydrolysis1 DP1 (m/z 257) Mirabegron->DP_Hydrolysis1 Acid/Base/Neutral DP_Hydrolysis2 DP2 (m/z 439) Mirabegron->DP_Hydrolysis2 Acid/Base DP_Hydrolysis3 DP3 (m/z 173) Mirabegron->DP_Hydrolysis3 Acid DP_Oxidation1 DP1 (m/z 257) Mirabegron->DP_Oxidation1 Oxidation DP_Oxidation2 DP4 (m/z 413) Mirabegron->DP_Oxidation2 Oxidation

Simplified degradation pathways of Mirabegron.

Conclusion

The comprehensive analysis of Mirabegron's degradation profile reveals its susceptibility to hydrolysis and oxidation, highlighting the critical need for robust control over manufacturing processes and storage conditions. The identification and characterization of its degradation products, facilitated by advanced analytical techniques, are integral to ensuring the safety and quality of the final drug product. This technical guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to develop stable formulations and accurate analytical methods for Mirabegron, ultimately contributing to the delivery of safe and effective medicines to patients. Further research, including in silico toxicity predictions of the identified degradation products, can provide a more complete safety profile.[1][2]

References

Navigating the Acquisition and Analysis of Mirabegron Impurity-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing and analyzing the Mirabegron impurity-1 reference standard. It is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of the active pharmaceutical ingredient (API), Mirabegron. This document outlines reputable suppliers, detailed analytical methodologies for impurity identification and quantification, and the underlying signaling pathway of Mirabegron's therapeutic action.

Sourcing this compound Reference Standard

The acquisition of high-purity, certified reference standards is a critical first step in any analytical drug development program. This compound, a key substance for quality control, is available from several specialized suppliers. The following table summarizes key information for sourcing this reference standard.

SupplierCatalog Number (Example)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sriramchem SPV001-011892-57-5C₈H₁₇N₃155.24Offers a pharmaceutical reference standard. A Certificate of Analysis (CoA) is available upon request.[1]
GLP Pharma Standards GL-M20061892-57-5 (Freebase); 25952-53-8 (HCl salt)C₈H₁₇N₃155.2Accompanied by a comprehensive CoA, including ¹H NMR, Mass, HPLC, and IR data.[2]
Simson Pharma Limited -25952-53-8--Provides the HCl salt form and includes a CoA with purchase.[3]
Chemicea Pharma -1892-57-5--A leading manufacturer and exporter offering the freebase form.[4]
Daicel Pharma Standards ----Specializes in the synthesis of high-quality Mirabegron impurities and offers custom synthesis.[5]
Veeprho -25952-53-8--Provides the HCl salt form which complies with USP, EP, JP, and BP standards and includes a detailed Structure Elucidation Report (SER).[6]
Pharmace Research Laboratory PACE-M070091892-57-5C₈H₁₇N₃155.2-
Pharmaffiliates PA 13 08100901892-57-5C₈H₁₇N₃155.25Offers the freebase form.[7]
MedChemExpress ----Describes this compound as a potent and selective β₃-adrenergic receptor agonist.[8]
SynZeal SZ-M03509625952-53-8C₈H₁₇N₃:HCl155.2 : 36.5Supplies the HCl salt and provides a detailed CoA with analytical data meeting regulatory compliance.[9]

Analytical Methodology: Quantification of this compound

Accurate and robust analytical methods are essential for the quantification of impurities in pharmaceutical products. The following is a detailed protocol for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, synthesized from established methodologies for Mirabegron and its related substances.[6][10][11][12]

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Puratis C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase A: 20 mM Ammonium acetate, with the pH adjusted to 4.5.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 75 25
    5 75 25
    45 30 70
    50 0 100
    55 75 25

    | 65 | 75 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 247 nm.[6]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (Mirabegron): Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Impurity-1 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.

  • Spiked Sample Solution: Prepare a solution of Mirabegron (e.g., 100 µg/mL) and spike it with a known concentration of the this compound standard (e.g., 0.5 µg/mL).

4. System Suitability:

  • Inject the spiked sample solution.

  • The system is deemed suitable if the resolution between the Mirabegron peak and the impurity-1 peak is greater than 2.0, and the tailing factor for the Mirabegron peak is not more than 1.5.

5. Data Analysis:

  • Quantify the amount of this compound in a sample by comparing the peak area of the impurity with that of the corresponding peak in the standard solution of a known concentration.

Mechanism of Action: Mirabegron's Signaling Pathway

Mirabegron is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR).[13][14] Its therapeutic effect in treating overactive bladder stems from its ability to relax the detrusor smooth muscle of the bladder, thereby increasing bladder capacity.[1][15] The signaling cascade initiated by Mirabegron is depicted below.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR Beta-3 Adrenergic Receptor (β3-AR) Mirabegron->Beta3_AR Binds to G_Protein G-Protein Beta3_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels ↓ Intracellular Ca²⁺ PKA->Calcium_Channels Phosphorylates targets leading to Detrusor_Relaxation Detrusor Smooth Muscle Relaxation Calcium_Channels->Detrusor_Relaxation Bladder_Capacity ↑ Bladder Capacity Detrusor_Relaxation->Bladder_Capacity

Mirabegron's β3-AR signaling pathway in detrusor muscle cells.

The activation of β3-AR by Mirabegron stimulates a G-protein, which in turn activates adenylate cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that ultimately result in a decrease in intracellular calcium ion concentrations, leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[2][16]

Forced Degradation and Impurity Profiling

Forced degradation studies are crucial for identifying potential degradation products of a drug substance. Mirabegron has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it remains stable under neutral, thermal, and photolytic conditions.[4][17][18] These studies are instrumental in developing stability-indicating analytical methods and understanding the impurity profile of Mirabegron. The characterization of these degradation products, often achieved using LC-MS/MS, is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][19]

References

Navigating Pharmacopeial Standards for Mirabegron Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for controlling impurities in the active pharmaceutical ingredient (API) Mirabegron, as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Mirabegron.

Introduction to Mirabegron and Impurity Profiling

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2] The control of impurities in the drug substance is a critical aspect of ensuring its quality, safety, and efficacy. Regulatory bodies like the USP and EP establish stringent standards for the identification, quantification, and control of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3]

Pharmacopeial Landscape for Mirabegron

As of late 2025, the pharmacopeial status of Mirabegron is evolving. While a monograph for Mirabegron has been proposed for inclusion in the United States Pharmacopeia-National Formulary (USP-NF), it is important to consult the current official publications for the most up-to-date standards.[4][5] The European Pharmacopoeia (EP) also provides standards for Mirabegron and its impurities through available reference standards.[3]

Identified Impurities of Mirabegron

A number of process-related and degradation impurities of Mirabegron have been identified and are controlled under pharmacopeial guidelines. The following table summarizes the key specified impurities for which reference standards are available from the EP and USP.

Impurity Name/DesignationPharmacopeiaCAS NumberMolecular FormulaNotes
Mirabegron Related Compound AUSP521284-22-0C₁₆H₂₀N₂O·HClA key chiral impurity.[4][6]
Mirabegron RacemateUSP---C₂₁H₂₄N₄O₂SUsed for quantifying chiral impurities.[4]
Mirabegron Impurity AEP1796931-48-0C₂₁H₂₄N₄O₂S(S)-Mirabegron.[7][]
Mirabegron Impurity BEP391901-45-4C₁₆H₂₀N₂O---
Mirabegron Impurity FEP521284-21-9C₁₆H₁₉N₃O₃·HCl(1R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethan-1-ol hydrochloride.
Mirabegron Impurity GEP---------
Mirabegron Impurity IEP1892-57-5 (Freebase)C₈H₁₇N₃---
2-(2-Aminothiazol-4-yl)acetic acid (2-ATAA)-29676-71-9C₅H₆N₂O₂SA known process-related impurity.
N-Formyl Mirabegron----C₂₂H₂₄N₄O₃SA degradation product formed in the presence of formic acid.[9]

Quantitative Acceptance Criteria

While the official monographs with specific acceptance criteria for each impurity are not publicly available without a subscription to the pharmacopeias, the general principles of impurity control as outlined in USP General Chapter <1086> Impurities in Drug Substances and Drug Products and ICH guidelines are followed. These typically involve:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity must be qualified for its potential biological safety.

For unspecified impurities, general limits such as not more than 0.10% for any individual unknown impurity and not more than 0.5% for total impurities are often applied, though these can vary based on the specific drug substance and its daily dose.

Experimental Protocols for Impurity Determination

The primary analytical technique for the quantification of Mirabegron impurities is High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column. While the official pharmacopeial methods are detailed in the respective monographs, the following protocols from published scientific literature provide a detailed example of a validated stability-indicating HPLC method for Mirabegron and its impurities.

Example HPLC Method for Related Substances

This method is adapted from a study on the development and validation of an RP-HPLC method for the quantitative determination of potential impurities in Mirabegron.[10]

  • Chromatographic System:

    • Column: Puratis C18 (250 mm x 4.6 mm, 5 µm)[10]

    • Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5[10]

    • Mobile Phase B: Methanol[10]

    • Gradient Program: A gradient elution is employed to ensure the separation of all impurities. The specific gradient profile would be optimized based on the impurity profile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C[10]

    • Detection: UV at 247 nm[10]

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Diluent: A mixture of water and methanol is typically used.

    • Standard Solution: A solution of Mirabegron reference standard and known impurity reference standards is prepared at a specified concentration.

    • Test Solution: A solution of the Mirabegron drug substance is prepared at a specified concentration.

  • System Suitability:

    • The system suitability is assessed by injecting the standard solution. Parameters such as theoretical plates, tailing factor for the Mirabegron peak, and resolution between Mirabegron and its critical pair impurities are evaluated to ensure the performance of the chromatographic system.

  • Analysis:

    • The test solution is injected, and the chromatogram is recorded. The percentage of each impurity is calculated based on the peak area response relative to the Mirabegron peak area from the standard solution, often using a relative response factor (RRF) if the response of the impurity is different from that of the API.

Visualizing the Impurity Control Workflow

The following diagrams illustrate the logical workflow for the identification and control of Mirabegron impurities and a typical experimental workflow for HPLC analysis.

Logical Workflow for Mirabegron Impurity Control cluster_0 Impurity Identification cluster_1 Method Development & Validation cluster_2 Routine Quality Control cluster_3 Regulatory Compliance a Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) c Characterization of Unknown Peaks (LC-MS, NMR) a->c b Analysis of Process Intermediates and Mother Liquors b->c d Develop Stability-Indicating HPLC Method c->d e Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) d->e f Analysis of Mirabegron Batches e->f g Quantification of Specified and Unspecified Impurities f->g h Comparison with Pharmacopeial Limits g->h i Compliant with USP/EP Monographs h->i

Logical Workflow for Mirabegron Impurity Control

Experimental Workflow for HPLC Analysis of Mirabegron Impurities prep Sample and Standard Preparation hplc HPLC System Setup - Column Equilibration - Mobile Phase Preparation prep->hplc sst System Suitability Test (SST) - Inject Standard Solution - Verify Performance hplc->sst analysis Sample Analysis - Inject Blank, Standard, and Sample Solutions sst->analysis SST Passes data Data Acquisition and Processing - Peak Integration - Impurity Quantification analysis->data report Reporting and Documentation - Compare with Specifications - Generate Report data->report

Experimental Workflow for HPLC Analysis

Conclusion

The control of impurities in Mirabegron is a multifaceted process that requires a thorough understanding of the potential process-related and degradation products, as well as robust analytical methodology. Adherence to the standards set forth by the USP and EP is mandatory for ensuring the quality and safety of the drug substance. This guide provides a foundational understanding of the current pharmacopeial landscape for Mirabegron impurities. For definitive and detailed requirements, it is essential to refer to the latest official versions of the USP-NF and the European Pharmacopoeia.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Mirabegron Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mirabegron Impurity-1 in bulk drug substances. The chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 µm) using a gradient elution with a mobile phase consisting of 20 mM ammonium acetate buffer (pH 4.5) and methanol. The detection was carried out at a wavelength of 247 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness.[1][2] This method is suitable for routine quality control analysis and stability studies of Mirabegron.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[3] During the synthesis and storage of Mirabegron, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities.[4][5] This application note details a validated RP-HPLC method for the determination of this compound. The method is designed to be specific, sensitive, and robust for use in a quality control environment.

Experimental

Materials and Reagents
  • Mirabegron and Impurity-1 reference standards were of pharmaceutical grade.

  • HPLC grade acetonitrile and methanol were procured from a reputable supplier.

  • Ammonium acetate and acetic acid (analytical grade) were used for buffer preparation.[5]

  • High-purity water was generated using a water purification system.

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.

Table 1: Chromatographic Conditions

ParameterValue
Column Puratis C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid[1][2]
Mobile Phase B Methanol[1][2]
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C[1][2]
Detection Wavelength 247 nm[1][2]
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve Mirabegron and Impurity-1 reference standards in the diluent to obtain a concentration of 100 µg/mL for each.

  • Spiked Sample Solution: A solution of Mirabegron (1000 µg/mL) was spiked with Impurity-1 at the desired concentration levels for validation studies.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Specificity

Specificity was evaluated by analyzing the diluent, a standard solution of Mirabegron, and a spiked solution containing Mirabegron and Impurity-1. The chromatograms were examined for any interference at the retention time of Impurity-1. Stress testing was also performed on Mirabegron to demonstrate the stability-indicating nature of the method.

Linearity

Linearity was assessed by preparing and analyzing a series of Impurity-1 solutions over a concentration range of 0.1 to 1.5 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of Impurity-1 was spiked into a Mirabegron sample at three different concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

Precision
  • System Precision: Six replicate injections of a standard solution of Impurity-1 were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Method Precision (Repeatability): Six independent preparations of a spiked sample were analyzed, and the %RSD of the results was determined.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect on the system suitability parameters was observed.[9]

Results and Discussion

The developed HPLC method successfully separated Mirabegron and Impurity-1 with good resolution and peak symmetry. The validation results are summarized in the tables below.

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Impurity-1) ≤ 2.01.2
Theoretical Plates (Impurity-1) ≥ 20004500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 4: Summary of Validation Data

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Method Precision (%RSD) < 2.0%
LOD 0.02 µg/mL
LOQ 0.06 µg/mL
Robustness The method was found to be robust.

Workflow Diagram

MethodDevelopmentWorkflow cluster_validation A Objective Definition: Quantify this compound B Literature Search & Preliminary Studies A->B C Selection of Initial Conditions: - Column (C18) - Mobile Phase (Buffer/Organic) - Detection Wavelength (247 nm) B->C D Method Development & Optimization C->D E Gradient Optimization D->E F Flow Rate & Temperature Optimization D->F G Finalized Analytical Method E->G F->G H Method Validation (ICH Q2(R1)) G->H I Specificity H->I J Linearity & Range H->J K Accuracy H->K L Precision (System & Method) H->L M LOD & LOQ H->M N Robustness H->N O Application Note & Protocol Generation

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

A simple, specific, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine analysis of Mirabegron in bulk drug for the presence of Impurity-1 and can be used for stability studies.

References

Application Note: Chiral RP-HPLC Method for the Quantification of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the enantioselective separation and quantification of (S)-Mirabegron, the impurity enantiomer of the active pharmaceutical ingredient, (R)-Mirabegron. The method is applicable for the quality control of Mirabegron in bulk drug substances and pharmaceutical formulations.

Introduction

Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. The active enantiomer is (R)-Mirabegron. It is crucial to control the level of the (S)-enantiomer as a chiral impurity in the final drug product. This document provides two validated chiral HPLC methods for the baseline separation and accurate quantification of (S)-Mirabegron.

Chromatographic Conditions

Two primary methods have been established for the chiral separation of Mirabegron enantiomers. Method 1 utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, while Method 2 employs a cyclodextrin-based column in a polar organic mode.

Table 1: Summary of Quantitative HPLC Methods for Mirabegron Enantiomers
ParameterMethod 1Method 2
Chromatographic Column Chiralpak AY-H (250 x 4.6 mm, 5 µm)Chiral CD-Ph
Mobile Phase n-hexane:ethanol:diethylamine (55:45:0.1, v/v/v)[1][2]methanol:water:diethylamine (90:10:0.1, v/v/v)[3][4]
Flow Rate 1.0 mL/min[1][2]0.8 mL/min[3][4]
Column Temperature 35°C[1][2]40°C[3][4]
Detection Wavelength 254 nm[1][2]Not Specified
Injection Volume 20 µL[1]Not Specified
Elution Order (R)-Mirabegron then (S)-Mirabegron(S)-Mirabegron then (R)-Mirabegron[3][4]
Resolution (Rs) 3.69[1]1.9[3][4]
Analysis Time -< 10 min[3][4]

Experimental Protocols

Method 1: Normal Phase Chiral HPLC

1. Preparation of Mobile Phase:

  • Precisely mix n-hexane, ethanol, and diethylamine in the ratio of 55:45:0.1 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of Mirabegron racemate in the mobile phase.

  • Further dilute to the desired concentration for analysis.

3. Sample Preparation (for pharmaceutical formulations):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of Mirabegron and transfer to a volumetric flask.

  • Add the mobile phase, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure:

  • Equilibrate the Chiralpak AY-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.[1][2]

  • Set the column oven temperature to 35°C and the UV detector to 254 nm.[1][2]

  • Inject 20 µL of the standard and sample solutions.[1]

  • Identify the peaks of (R)- and (S)-Mirabegron based on their retention times.

  • Quantify the amount of (S)-Mirabegron in the sample by comparing its peak area to that of the standard.

Method 2: Polar Organic Chiral HPLC

1. Preparation of Mobile Phase:

  • Prepare a mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[3][4]

  • Filter and degas the mobile phase as described in Method 1.

2. Standard and Sample Preparation:

  • Follow the procedures outlined in Method 1, using the mobile phase of Method 2 as the diluent.

3. Chromatographic Procedure:

  • Equilibrate the Chiral CD-Ph column with the mobile phase at a flow rate of 0.8 mL/min.[3][4]

  • Maintain the column temperature at 40°C.[3][4]

  • Inject the prepared solutions.

  • The elution order will be (S)-Mirabegron followed by (R)-Mirabegron.[3][4]

  • Perform quantification as described in Method 1.

Method Validation Summary

Both methods have been validated according to ICH guidelines and have demonstrated to be simple, accurate, sensitive, and robust for the routine quality control of Mirabegron enantiomers.[2] Key validation parameters are summarized below.

Table 2: Method Validation Parameters
ParameterMethod 1Method 2
Linearity Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified
Robustness Method is robust.[2]Not Specified

Visual Representations

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_output Result prep_mobile Prepare Mobile Phase (e.g., n-hexane:ethanol:DEA) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile->hplc_system prep_standard Prepare Standard Solution ((R/S)-Mirabegron) injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution (from bulk drug or tablets) prep_sample->injection hplc_system->injection separation Chiral Separation on Column injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantify (S)-Mirabegron (vs. Standard) integration->quantification report Report (S)-Mirabegron Content quantification->report

Caption: Workflow for the chiral RP-HPLC quantification of (S)-Mirabegron.

References

Application Note: Chiral Separation of Mirabegron Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. As with many pharmaceutical compounds, Mirabegron is a chiral molecule, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable and efficient analytical methods for the enantioselective separation and quantification of Mirabegron is crucial for quality control in drug development and manufacturing. This application note details two distinct High-Performance Liquid Chromatography (HPLC) methods for the successful chiral separation of Mirabegron enantiomers, providing comprehensive protocols and comparative data.

The first method employs a polysaccharide-based chiral stationary phase (CSP), specifically an amylose derivative, under normal phase conditions. The second method utilizes a cyclodextrin-based CSP under reversed-phase conditions. Both methods have been demonstrated to achieve baseline separation of the Mirabegron enantiomers and have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Experimental Protocols

Method 1: Normal Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase

This method is based on the use of a Chiralpak AY-H column, which features amylose tris-(5-chloro-2-methylphenylcarbamate) as the chiral selector.[1][4]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiralpak AY-H column (250 x 4.6 mm i.d., 5 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • Mirabegron reference standard (racemic and individual enantiomers, if available)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (55 : 45 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in the specified ratio. For example, to prepare 1 L of mobile phase, mix 550 mL of n-hexane, 450 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase using sonication or another suitable method before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of Mirabegron reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Dissolve the sample containing Mirabegron in the mobile phase to a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the Chiralpak AY-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 20 µL of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times for the two enantiomers.

  • System Suitability: For system suitability, a resolution of greater than 1.5 is desirable. This method has been shown to achieve a resolution of 3.69.[1]

Method 2: Reversed-Phase HPLC with a Cyclodextrin-Based Chiral Stationary Phase

This method utilizes a Chiral CD-Ph column, containing a phenylcarbamate-β-cyclodextrin selector, for the enantioseparation of Mirabegron.[2][3]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral CD-Ph column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Diethylamine (DEA)

  • Mirabegron reference standard (racemic and individual enantiomers, if available)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column Chiral CD-Ph
Mobile Phase Methanol : Water : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength Not specified, 254 nm can be used as a starting point
Injection Volume Not specified, 10-20 µL is a typical range

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and diethylamine in the specified ratio. For 1 L of mobile phase, mix 900 mL of methanol, 100 mL of water, and 1 mL of diethylamine. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a standard solution of Mirabegron in the mobile phase at a suitable concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the sample in the mobile phase to a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the Chiral CD-Ph column with the mobile phase until a stable baseline is obtained.

    • Inject the standard and sample solutions.

    • Record the chromatograms and identify the retention times of the enantiomers. The S-enantiomer is reported to elute first under these conditions.[2][3]

  • System Suitability: This method has demonstrated a resolution (Rs) of 1.9 within a 10-minute run time.[2][3]

Data Presentation

Table 1: Summary of Chromatographic Conditions and Performance for Chiral Separation of Mirabegron Enantiomers

ParameterMethod 1 (Normal Phase)Method 2 (Reversed-Phase)
Chiral Stationary Phase Chiralpak AY-H (amylose-based)Chiral CD-Ph (cyclodextrin-based)
Mobile Phase n-Hexane : Ethanol : DEA (55 : 45 : 0.1, v/v/v)Methanol : Water : DEA (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 35°C40°C
Detection 254 nmNot Specified
Resolution (Rs) 3.69[1]1.9[2][3]
Analysis Time Not explicitly stated, but baseline separation is achievedWithin 10 minutes[2][3]

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing & Degassing) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Standard_Prep Standard Preparation Standard_Prep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Analysis (Retention Time, Area, Rs) Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the chiral separation of Mirabegron enantiomers using HPLC.

References

Application Note: High-Throughput Identification of Mirabegron Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of potential impurities and degradation products of Mirabegron. Mirabegron, a potent β3-adrenergic agonist, can degrade under various stress conditions, leading to the formation of impurities that must be monitored and controlled to ensure drug safety and efficacy. The described UPLC-QTOF-MS/MS method provides the selectivity and sensitivity required for the comprehensive analysis of Mirabegron and its related substances in accordance with regulatory guidelines.

Introduction

Mirabegron is an active pharmaceutical ingredient (API) used in the treatment of overactive bladder.[1][2] Like any pharmaceutical compound, it is susceptible to degradation under environmental influences such as hydrolysis and oxidation.[1][3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a significant level in the drug substance or product.[1] This necessitates the development of sensitive and specific analytical methods to detect and identify these impurities.

This document provides a detailed protocol for a stability-indicating LC-MS method capable of separating and identifying Mirabegron and its impurities. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for high-resolution separation, coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for accurate mass measurement and structural elucidation of the impurities.

Experimental Protocols

Forced Degradation Studies

To generate potential degradation products, Mirabegron was subjected to forced degradation under various stress conditions as per ICH guideline Q1A (R2).[1]

  • Acid Hydrolysis: Mirabegron solution (1 mg/mL in methanol) was treated with 0.1 N HCl and refluxed at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: Mirabegron solution (1 mg/mL in methanol) was treated with 0.1 N NaOH and refluxed at 80°C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: Mirabegron solution (1 mg/mL in methanol) was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 48 hours.[5]

  • Thermal Degradation: Solid Mirabegron was kept in a hot air oven at 105°C for 7 days.

  • Photolytic Degradation: Mirabegron solution (1 mg/mL in methanol) was exposed to UV light (254 nm) and visible light in a photostability chamber.

Sample Preparation
  • Standard Solution: A stock solution of Mirabegron (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.

  • Forced Degradation Samples: The stressed samples were diluted with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the LC-MS system.

LC-MS/MS Method

A UPLC system coupled with a QTOF mass spectrometer was used for the analysis.

Chromatographic Conditions:

ParameterValue
Column Waters Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 10 mM Ammonium Acetate in water (pH 5.0)[1]
Mobile Phase B Acetonitrile[1]
Gradient Program Time (min)
0
2
10
15
18
18.1
20
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50-1000
MS/MS Collision Energy Ramped from 10-40 eV

Data Presentation

The LC-MS analysis of the stressed samples of Mirabegron revealed several degradation products. The retention times (RT) and mass-to-charge ratios (m/z) of the parent drug and its major impurities are summarized in the table below.

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed Structure/IdentityFormation Condition
Mirabegron8.52397.18Parent Drug-
IMP-14.311732-amino-N-(4-aminophenethyl)acetamideAcid Hydrolysis[6]
IMP-26.452572-(2-amino-1,3-thiazol-4-yl)acetic acidAcid/Base Hydrolysis, Oxidation[5][6]
IMP-311.86439N-(4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)-2-(2-imino-3,4-dihydro-2H-1,3-thiazol-4-yl)acetamideAcid/Base Hydrolysis[6]
IMP-412.54413Mirabegron N-oxideOxidation[5]

Visualization of Experimental Workflow

The overall workflow for the identification of Mirabegron impurities is depicted in the following diagram.

experimental_workflow cluster_stress Forced Degradation (ICH Q1A R2) cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification Acid Acid Hydrolysis Dilution Dilution with Mobile Phase Acid->Dilution Base Base Hydrolysis Base->Dilution Oxidation Oxidative Degradation Oxidation->Dilution Thermal Thermal Degradation Thermal->Dilution Photo Photolytic Degradation Photo->Dilution UPLC UPLC Separation (CSH C18 Column) Dilution->UPLC MS QTOF-MS Detection (Positive ESI) UPLC->MS MSMS MS/MS Fragmentation MS->MSMS Peak_Detection Peak Detection & Integration MSMS->Peak_Detection Mass_Measurement Accurate Mass Measurement Peak_Detection->Mass_Measurement Structure_Elucidation Structure Elucidation Mass_Measurement->Structure_Elucidation Reporting Reporting of Impurities Structure_Elucidation->Reporting Mirabegron_API Mirabegron API Mirabegron_API->Acid Mirabegron_API->Base Mirabegron_API->Oxidation Mirabegron_API->Thermal Mirabegron_API->Photo

Caption: Experimental workflow for Mirabegron impurity identification.

Conclusion

The described LC-MS method is demonstrated to be a powerful tool for the identification and characterization of impurities in Mirabegron. The combination of high-resolution UPLC separation and accurate mass measurement by QTOF-MS allows for the confident identification of process-related impurities and degradation products. This method is suitable for routine quality control and stability testing of Mirabegron in the pharmaceutical industry, aiding in the assurance of its quality, safety, and efficacy. The forced degradation studies revealed that Mirabegron is susceptible to degradation under hydrolytic and oxidative conditions.[1][4] The major degradation products were successfully separated and characterized, providing valuable information for formulation development and storage condition optimization.

References

Application Notes and Protocols for the Method Validation of Mirabegron Impurity-1 Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mirabegron is a beta-3 adrenergic agonist utilized for the treatment of overactive bladder.[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This document provides a comprehensive guide to the method validation for the quantitative analysis of Mirabegron impurity-1, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The described Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

I. Analytical Method Principle

The analytical method employs RP-HPLC with UV detection to separate and quantify Mirabegron and its related impurities. The separation is achieved on a C18 or a similar stationary phase with a gradient elution system, which allows for the effective resolution of the main component from its impurities.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • High-Performance Liquid Chromatography (HPLC): A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]

  • Chromatographic Column: A Puratis C18 column (250 x 4.6 mm, 5 µm) or a Waters Symmetry Shield RP-8 column (150 mm × 3.9 mm, 5 µm) can be utilized.[1][4]

  • Mobile Phase A: 20 mM Ammonium acetate buffer, with the pH adjusted to 4.5.[4]

  • Mobile Phase B: Methanol or Acetonitrile.[1][4]

  • Gradient Elution: A gradient program is employed to ensure the separation of all relevant impurities. An example of a gradient program is as follows: initially 90% A and 10% B, linearly changed to 55% A and 45% B over 10 minutes, then to 10% A and 90% B for the next 10 minutes, held for 2 minutes, and then returned to the initial conditions.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Maintained at 25 °C or 30 °C.[1][4]

  • Detection Wavelength: 247 nm or 250 nm.[1][4]

  • Injection Volume: 15 µL.[5]

  • Data Acquisition and Processing: Empower software or equivalent.[4]

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mirabegron and Impurity-1 reference standards in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Mirabegron drug substance or product in a suitable solvent to achieve a target concentration.

  • Spiked Sample Solution: Prepare by spiking the sample solution with a known amount of Impurity-1 standard solution.

Method Validation Parameters as per ICH Guidelines

The developed analytical method has been validated according to ICH guidelines, encompassing the following parameters:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The specificity of the method was demonstrated by the absence of interference from blank (diluent) and placebo at the retention time of Mirabegron and Impurity-1. Furthermore, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions showed that the degradation products did not interfere with the quantification of Impurity-1.[7]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] The linearity for Impurity-1 was evaluated by analyzing a series of solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. The correlation coefficient (r²) was found to be greater than 0.99, indicating a strong linear relationship.[1][4]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] The accuracy of the method was determined by analyzing a spiked placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery for Impurity-1 was within the acceptable range of 99.67% to 104.98%.[4]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six individual preparations of Mirabegron spiked with Impurity-1 at the 100% level were analyzed. The Relative Standard Deviation (%RSD) was found to be less than 5.0%.[4]

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst to assess intermediate precision. The %RSD for the results obtained on two different days was also within the acceptable limit of 5.0%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] The LOD and LOQ for Impurity-1 were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4] The LOD for impurities was found to be approximately 0.04 ppm, and the LOQ was approximately 0.14 ppm.[4]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters, including resolution and peak asymmetry, remained within the acceptable limits, demonstrating the robustness of the method.[4]

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below for easy reference and comparison.

Table 1: Linearity Data for this compound

Concentration LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
LOQ0.141500
50%0.252800
100%0.505500
150%0.758300
Correlation Coefficient (r²) \multicolumn{2}{c}{> 0.999}
Regression Equation \multicolumn{2}{c}{y = mx + c}

Table 2: Accuracy (Recovery) Data for this compound

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.250.24899.2
100%0.500.505101.0
150%0.750.74599.3
Average % Recovery \multicolumn{3}{c}{99.8% }

Table 3: Precision Data for this compound

Precision TypeParameterResultAcceptance Criteria
Repeatability (n=6)% RSD of Peak Area< 2.0%≤ 5.0%
Intermediate Precision (n=6)% RSD of Peak Area (Day 1 vs. Day 2)< 3.0%≤ 5.0%

Table 4: LOD, LOQ, and Robustness Summary

ParameterResult
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantitation (LOQ) 0.14 µg/mL
Robustness Method is robust for minor changes in flow rate, column temperature, and mobile phase pH. System suitability parameters met all acceptance criteria.

Mandatory Visualizations

Experimental Workflow for Method Validation

G Workflow for this compound Method Validation A Method Development & Optimization B Method Validation Protocol Definition A->B C Specificity (Forced Degradation) B->C D Linearity (LOQ to 150%) B->D E Accuracy (Spike Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Determination B->G H Robustness (Deliberate Parameter Variation) B->H I Data Analysis & Evaluation C->I D->I E->I F->I G->I H->I J Validation Report Generation I->J

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Logical Relationship of ICH Validation Parameters

G ICH Q2(R2) Validation Parameters Relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Threshold Tests Accuracy Accuracy Precision Precision Precision->Accuracy LOQ Limit of Quantitation Precision->LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity LOD Limit of Detection Specificity->LOD Specificity->LOQ Robustness Robustness Robustness->Accuracy Influences Robustness->Precision Influences Robustness->Specificity Influences

Caption: A diagram showing the interconnectedness of various ICH validation parameters.

References

Application Note: Quantification of Mirabegron Impurity-1 in Bulk Drug by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the purity of Mirabegron is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of related substances or impurities. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a key impurity, designated as Mirabegron Impurity-1, in Mirabegron bulk drug substance. The method is sensitive, specific, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting.

Experimental Protocol

This protocol provides a detailed procedure for the quantification of this compound.

1. Materials and Reagents

  • Mirabegron API (bulk drug)

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Purified water (HPLC grade)

2. Instrumentation and Chromatographic Conditions A validated RP-HPLC method is employed for the separation and quantification of this compound.[1] The chromatographic conditions are summarized in the table below.

ParameterValue
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Puratis C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Ammonium acetate, pH adjusted to 4.5 with glacial acetic acid
Mobile Phase B Methanol
Gradient Program A gradient elution program is utilized for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 247 nm[1]
Injection Volume 10 µL

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Standard Solution: From the stock solution, prepare a working standard solution of this compound at the desired concentration (e.g., 1 µg/mL) by diluting with the diluent.

  • Sample Solution: Accurately weigh and dissolve approximately 50 mg of the Mirabegron bulk drug sample in the diluent in a 50 mL volumetric flask. Sonicate if necessary to ensure complete dissolution and make up the volume with the diluent. This results in a sample concentration of approximately 1000 µg/mL.

4. System Suitability Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution is injected five times, and the following parameters are evaluated:

  • Tailing factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.

5. Analysis Procedure Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

6. Calculation The amount of this compound in the Mirabegron bulk drug sample is calculated using the following formula:

Where:

  • Area_impurity_sample is the peak area of Impurity-1 in the sample chromatogram.

  • Area_impurity_standard is the average peak area of Impurity-1 in the standard chromatograms.

  • Conc_standard is the concentration of the Impurity-1 standard solution (in µg/mL).

  • Conc_sample is the concentration of the Mirabegron sample solution (in µg/mL).

Data Presentation

The quantitative data for the method validation is summarized in the tables below.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (n=3)
LOQ---
0.5---
1.0---
1.5---
2.0---
Correlation Coefficient (r²) > 0.99[1]

Table 2: Precision

Precision TypeConcentration (µg/mL)%RSD (n=6)
Method Precision 1.0< 5.0[1]
Intermediate Precision 1.0< 5.0[1]

Table 3: Accuracy (Recovery)

Spiked Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
500.5---99.67% - 104.98%[1]
1001.0---99.67% - 104.98%[1]
1501.5---99.67% - 104.98%[1]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.04[1]
LOQ 0.14[1]

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation prep_standard Prepare Impurity-1 Standard Solution system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Prepare Mirabegron Sample Solution run_sequence Inject Blank, Standard, and Sample Solutions prep_sample->run_sequence prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->system_suitability system_suitability->run_sequence If Passed data_acquisition Data Acquisition run_sequence->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calculation Calculate % Impurity-1 peak_integration->calculation report Generate Report calculation->report

Caption: Workflow for this compound Quantification.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in bulk drug. The described RP-HPLC method is demonstrated to be suitable for its intended purpose, providing accurate and reliable results for quality control of Mirabegron.

References

Application of UPLC for rapid analysis of Mirabegron impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Mirabegron and its potential impurities. Mirabegron, a potent β3-adrenoceptor agonist for the treatment of overactive bladder, can degrade under various stress conditions, leading to the formation of impurities that need to be monitored to ensure the safety and efficacy of the drug product.[1][2][3] This UPLC method is suitable for routine quality control and stability testing of Mirabegron in pharmaceutical development and manufacturing.

The developed gradient UPLC method utilizes a sub-2 µm particle column to achieve rapid separation with high resolution and sensitivity. Forced degradation studies have shown that Mirabegron is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it remains stable under thermal and photolytic stress.[1][2][3] A total of seven degradation products have been identified and characterized using UPLC coupled with mass spectrometry.[1][2] This method allows for the effective separation and quantification of these impurities from the parent drug.

Experimental Protocols

UPLC Method for Impurity Profiling

Chromatographic Conditions:

ParameterDetails
Instrument Waters ACQUITY UPLC H-Class or equivalent
Column Waters ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0) in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
6.0
8.0
10.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector PDA/UV Detector
Detection Wavelength 247 nm
Injection Volume 2 µL
Run Time 10 minutes
Forced Degradation Studies Protocol

a. Acid Hydrolysis: Reflux 1 mg/mL of Mirabegron in 1N HCl at 80°C for 1 hour.[3] Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH. Dilute with the mobile phase to the desired concentration for UPLC analysis.

b. Base Hydrolysis: Reflux 1 mg/mL of Mirabegron in 0.5N NaOH at 80°C for 2 hours.[3] Cool the solution to room temperature and neutralize with an appropriate amount of 0.5N HCl. Dilute with the mobile phase to the desired concentration for UPLC analysis.

c. Neutral Hydrolysis: Reflux 1 mg/mL of Mirabegron in water at 80°C for 48 hours.[3] Cool the solution to room temperature and dilute with the mobile phase to the desired concentration for UPLC analysis.

d. Oxidative Degradation: Treat 1 mg/mL of Mirabegron with 15% H₂O₂ at room temperature for 8 hours.[3] Dilute the solution with the mobile phase to the desired concentration for UPLC analysis.

Data Presentation

Table 1: Summary of Mirabegron and its Degradation Products

Compound Retention Time (min) [M+H]⁺ (m/z) Formation Condition(s)
Mirabegron~5.5397-
DP14.36257Acidic, Basic, Neutral Hydrolysis, Oxidative
DP2~4.8299Basic Hydrolysis
DP3~6.2373Basic Hydrolysis
DP47.56385Basic Hydrolysis
DP54.03257Acidic Hydrolysis
DP63.47413Oxidative
DP7~3.8431Oxidative

Retention times are approximate and may vary slightly depending on the specific UPLC system and conditions.

Table 2: Method Validation Parameters for Mirabegron

Parameter Result
Linearity Range (µg/mL) 50 - 150
Correlation Coefficient (r²) 0.997
LOD (µg/mL) 3.57
LOQ (µg/mL) 11.89

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing sample Mirabegron Drug Substance or Product stress Forced Degradation (Acid, Base, Neutral, Oxidative) sample->stress Stability Testing dissolve Dissolve in Diluent sample->dissolve Standard/Assay stress->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into UPLC System filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect PDA/UV Detection (247 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities (% Area Normalization) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the UPLC analysis of Mirabegron impurities.

References

Application Note: Profiling of Impurities in Mirabegron Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist utilized for the treatment of overactive bladder (OAB).[1] The manufacturing process of Mirabegron, as well as its storage, can lead to the formation of various impurities.[2][3] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, stringent control over impurity levels is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]

Impurity profiling is a critical aspect of pharmaceutical development and quality control. It involves the identification and quantification of each impurity present in the active pharmaceutical ingredient (API) and the final drug product. The use of well-characterized reference standards is fundamental to this process, enabling accurate identification and quantification of impurities. This application note provides a detailed overview and protocols for the use of reference standards in the impurity profiling of Mirabegron.

The Role of Reference Standards

Reference standards are highly purified compounds used as a benchmark for the identification and quantification of specific substances. In the context of Mirabegron impurity profiling, reference standards for known impurities are essential for:

  • Peak Identification: By comparing the retention times of peaks in a sample chromatogram to the retention times of known impurity reference standards, analysts can definitively identify the impurities present.

  • Quantification: Reference standards are used to create calibration curves, which are then used to determine the concentration of impurities in the sample.

  • Method Validation: Reference standards are crucial for validating the performance of analytical methods, including parameters like accuracy, precision, linearity, and specificity.[1][4]

A number of impurities related to Mirabegron have been identified, arising from the synthetic process or degradation.[2][3][5] These include process-related impurities, degradation products, and isomers.[2][3] The synthesis and characterization of these impurity reference standards are a critical first step in developing a robust impurity control strategy.[6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely employed techniques for the analysis of Mirabegron and its impurities due to their high resolution and sensitivity.[1][4][7]

Recommended Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and reliable method for the separation and quantification of Mirabegron and its related substances. Several validated RP-HPLC methods have been reported in the literature.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantitative Determination of Mirabegron and its Impurities

This protocol is based on a validated method for the determination of potential impurities in Mirabegron active pharmaceutical ingredient.[4]

a. Materials and Reagents:

  • Mirabegron Reference Standard (purity ≥ 99%)

  • Mirabegron Impurity Reference Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Water (HPLC grade)

  • Acetic acid (for pH adjustment)

b. Chromatographic Conditions:

ParameterCondition
Column Puratis C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase A 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid[4]
Mobile Phase B Methanol[4]
Gradient Program A gradient program should be optimized to ensure separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Detection Wavelength 247 nm[4]
Injection Volume 20 µL

c. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard and each impurity reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Mirabegron sample in the diluent to a final concentration of approximately 1 mg/mL.[8]

d. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard solution to determine the retention times and response factors of Mirabegron and its impurities.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.

Protocol 2: Stability-Indicating HPLC Method for Mirabegron

This protocol is designed to separate degradation products from Mirabegron, making it suitable for stability studies.[9]

a. Materials and Reagents:

  • Mirabegron Reference Standard

  • Acetonitrile (HPLC grade)

  • Perchloric acid

  • Triethylamine

  • Sodium hydroxide

  • Water (HPLC grade)

b. Chromatographic Conditions:

ParameterCondition
Column Inertsil C8 - 3 (150 x 4.6 mm, 3 µm)[9]
Mobile Phase A Buffer (pH 2.0, prepared by mixing 8.7 mL of perchloric acid, 2 mL of triethylamine, and 3.0 g of sodium hydroxide in 1L of water)[9]
Mobile Phase B Acetonitrile[9]
Gradient Program A gradient elution program should be utilized for optimal separation.[9]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[9]
Detection Wavelength 240 nm[9]
Injection Volume 10 µL

c. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, Mirabegron samples should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main peak and other impurities.[5][9]

Data Presentation

The quantitative data from the validation of the analytical methods should be summarized in tables for easy comparison.

Table 1: Summary of Validation Parameters for Mirabegron Impurity Analysis

ParameterImpurity AImpurity BImpurity CMirabegron
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.04 ppm[4]---
Limit of Quantification (LOQ) 0.14 ppm[4]---
Accuracy (% Recovery) 99.67% - 104.98%[4]---
Precision (% RSD) < 2.0%< 2.0%< 2.0%< 2.0%

Note: The values presented are examples based on published data and may vary depending on the specific impurity and analytical method used.[4]

Visualization of Workflows

Experimental Workflow for Mirabegron Impurity Profiling

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis sample_prep Weigh and Dissolve Mirabegron Sample hplc_system Equilibrate HPLC System sample_prep->hplc_system std_prep Prepare Mirabegron & Impurity Reference Standards std_prep->hplc_system inject_std Inject Reference Standards hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample peak_integration Chromatogram Peak Integration inject_sample->peak_integration peak_identification Peak Identification (vs. Standards) peak_integration->peak_identification quantification Quantification of Impurities peak_identification->quantification reporting Generate Report quantification->reporting

Caption: A generalized workflow for the impurity profiling of Mirabegron using HPLC.

Logical Relationship for Impurity Identification

G cluster_ref Reference Standard cluster_analysis Analytical Run cluster_result Identification ref_std Known Impurity Reference Standard chromatogram Sample Chromatogram ref_std->chromatogram Inject & obtain retention time (RT) unknown_peak Unknown Peak chromatogram->unknown_peak Observe peaks identified_impurity Identified Impurity unknown_peak->identified_impurity Compare RT with reference standard

Caption: The role of a reference standard in identifying an unknown peak in a sample chromatogram.

Conclusion

The accurate identification and quantification of impurities in Mirabegron are paramount for ensuring its quality, safety, and efficacy. The use of well-characterized reference standards in conjunction with robust and validated analytical methods, such as RP-HPLC, is indispensable for this purpose. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the impurity profiling of Mirabegron. Adherence to these principles will support regulatory compliance and contribute to the development of safe and effective pharmaceutical products.

References

Quantitative Analysis of Mirabegron Impurities in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of impurities in Mirabegron pharmaceutical formulations. The methodologies outlined are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to ensure the safety, efficacy, and regulatory compliance of Mirabegron products.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1] During its synthesis, formulation, and storage, various process-related impurities and degradation products can arise.[2] Rigorous analytical monitoring of these impurities is crucial to guarantee the quality and safety of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] This document details validated methods for the accurate quantification of known and potential Mirabegron impurities.

Mirabegron and Its Potential Impurities

A number of potential impurities in Mirabegron have been identified through synthesis-related investigations and stress degradation studies. These include process intermediates, degradation products, and other related compounds. A comprehensive impurity profile is essential for the quality control of Mirabegron.

Table 1: List of Common Mirabegron Impurities and Related Compounds

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Mirabegron Impurity B(R)-2-((4-Aminophenethyl)amino)-1-phenylethan-1-ol391901-45-4C16H20N2O256.34
Mirabegron Impurity D(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide2489747-26-2C26H28N6O3S2536.67
Mirabegron Impurity E2-(4-Nitrophenyl)ethan-1-amine24954-67-4C8H10N2O2166.18
Mirabegron Impurity F(R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol223673-34-5C16H18N2O3286.33
Deshydroxy Mirabegron2-(2-aminothiazol-4-yl)-N-(4-(2-(phenethylamino)ethyl)phenyl)acetamide1581284-82-3C21H24N4OS380.51
Diamide-1(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide1684452-83-2C26H28N6O3S2536.67
Diamide-2(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamideN/AC26H28N6O3S2536.67
2-ATAA (Mirabegron Impurity A)2-(2-Aminothiazol-4-yl)acetic acid29676-71-9C5H6N2O2S158.18
N-Nitroso Mirabegron(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)(nitroso)amino)ethyl)phenyl)acetamide3017159-61-1C21H23N5O3S425.51

Quantitative Analysis Protocols

RP-HPLC Method for Quantification of Potential Impurities

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed for the precise quantification of potential impurities in Mirabegron active pharmaceutical ingredient (API) and its extended-release tablet formulations.[1][3]

  • Instrumentation:

    • HPLC system equipped with a PDA detector (e.g., Waters Alliance).[3]

    • Data acquisition and processing software (e.g., Empower).[3]

  • Chromatographic Conditions:

    • Column: Inertsil C8 (150 x 4.6 mm, 3 µm) or Puratis C18 (250 x 4.6 mm, 5 µm).[1][3]

    • Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with a suitable acid.[3]

    • Mobile Phase B: Acetonitrile or Methanol.[1][3]

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      10 55 45
      20 10 90
      22 10 90
      25 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40°C.[1][3]

    • Detection Wavelength: 240 nm or 247 nm.[1][3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Mirabegron and individual impurity reference standards in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile). Further dilute to achieve a working concentration (e.g., 1 µg/mL).

    • Sample Solution (Tablets):

      • Weigh and finely powder not fewer than 20 tablets.

      • Transfer an amount of powder equivalent to 50 mg of Mirabegron into a 50 mL volumetric flask.

      • Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

      • Filter the solution through a 0.45 µm nylon filter.

      • Further dilute the filtrate to a final concentration of approximately 100 µg/mL of Mirabegron.

  • Data Analysis:

    • Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards.

    • Calculate the percentage of each impurity using the following formula:

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating high sensitivity, accuracy, and precision.

Table 2: Validation Data for the RP-HPLC Method

ParameterImpurity 1Impurity 2Impurity 3DeshydroxyDiamide-1Diamide-2
LOD (ppm) 0.070.070.020.06 - 0.200.06 - 0.200.06 - 0.20
LOQ (ppm) 0.120.040.210.06 - 0.200.06 - 0.200.06 - 0.20
Linearity (r²) >0.99>0.99>0.99>0.997>0.997>0.997
Accuracy (% Recovery) 99.67 - 104.9899.67 - 104.9899.67 - 104.9896.1 - 100.396.1 - 100.396.1 - 100.3
Precision (%RSD) <5.0<5.0<5.0<2.0<2.0<2.0

Data compiled from multiple sources.[1][3]

UPLC-MS/MS Method for Trace-Level Impurity Analysis

For the detection and quantification of trace-level and potentially genotoxic impurities, such as N-nitroso Mirabegron, a highly sensitive and selective UPLC-MS/MS method is recommended.

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

    • Mass spectrometry data acquisition and processing software (e.g., MassLynx).

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient Elution: A suitable gradient to separate the impurities from the main component.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Nitroso Mirabegron: m/z 426.20 → 170.00

      • (Other impurities to be determined based on their specific fragmentation patterns)

  • Sample Preparation:

    • Standard and Sample Solutions: Prepared similarly to the HPLC method, but using LC-MS grade solvents and ensuring the final concentration is appropriate for the sensitivity of the instrument.

  • Data Analysis:

    • Quantify the target impurities using a calibration curve prepared from the reference standards. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.

This UPLC-MS/MS method offers excellent linearity, precision, and accuracy for the quantification of N-nitroso Mirabegron at very low levels.

Table 3: Validation Data for the UPLC-MS/MS Method for N-Nitroso Mirabegron

ParameterN-Nitroso Mirabegron
LOD (ppm) 0.006
LOQ (ppm) 0.02
Linearity Range (ppm) 0.02 - 0.72
Accuracy (% Recovery) 94.5 - 116.5
Precision (%RSD) 0.87 (Method Precision)

Visualizations

Mirabegron Signaling Pathway

Mirabegron acts as a selective agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. Activation of this receptor initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity results in

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Experimental Workflow for Mirabegron Impurity Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Mirabegron impurities in pharmaceutical formulations.

Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Pharmaceutical Formulation (e.g., Tablets) Extraction Extraction & Dilution Sample->Extraction Standard Mirabegron & Impurity Reference Standards Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC RP-HPLC Analysis Filtration->HPLC UPLC_MS UPLC-MS/MS Analysis (for trace impurities) Filtration->UPLC_MS Integration Peak Integration & Identification HPLC->Integration UPLC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report (% Impurity) Quantification->Report

Caption: Workflow for Mirabegron impurity analysis.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols for the quantitative analysis of impurities in Mirabegron pharmaceutical formulations. Adherence to these validated methods will ensure the quality, safety, and regulatory compliance of Mirabegron products, ultimately safeguarding patient health. The provided workflows and signaling pathway diagrams offer a clear visual aid for researchers and professionals in the field.

References

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Mirabegron Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of Mirabegron and its related impurity, Impurity-1.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing in HPLC is a common issue that can compromise the accuracy and resolution of chromatographic analysis.[1][2] It is often observed as an asymmetry in the peak, with a trailing edge that is longer than the leading edge.[2] This guide provides a systematic approach to diagnose and resolve peak tailing for Mirabegron Impurity-1.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your HPLC method, it's crucial to understand the potential root causes of peak tailing. The primary cause of peak tailing, especially for basic compounds like Mirabegron and likely its impurities, is the interaction with acidic residual silanol groups on the silica-based column packing material.[3][4]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound cause Identify Potential Causes start->cause solution Implement Solutions cause->solution evaluate Evaluate Peak Shape solution->evaluate evaluate->cause Tailing Persists end Peak Tailing Resolved evaluate->end Acceptable Tailing Factor (e.g., < 1.5)

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Step 2: Optimizing the Mobile Phase

The mobile phase composition plays a critical role in controlling peak shape. Adjusting the pH and using appropriate additives can significantly reduce tailing.

ParameterRecommendationRationale
pH Adjustment Lower the mobile phase pH to 2-3.[2][3]At low pH, the acidic silanol groups on the stationary phase are protonated and less likely to interact with basic analytes like Mirabegron and its impurities.[3]
Buffer Selection Use a buffer such as ammonium acetate or potassium dihydrogen phosphate.[5][6]Buffers help maintain a consistent pH throughout the analysis, leading to more reproducible results.
Mobile Phase Additives Consider adding a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%).[1]TEA is a basic compound that competes with the analyte for interaction with active silanol sites, thereby masking them and improving peak shape.

Step 3: Selecting the Appropriate HPLC Column

The choice of the stationary phase is fundamental to achieving good peak symmetry.

Column TypeRecommendationRationale
End-capped Columns Utilize a modern, high-purity, end-capped C18 or C8 column.[4]End-capping is a process that chemically bonds a small silane to the unreacted silanol groups, effectively shielding them from interacting with the analyte.[3]
Base-Deactivated Columns Employ columns specifically designed for the analysis of basic compounds.These columns have a very low residual silanol activity, minimizing the potential for secondary interactions.
Alternative Stationary Phases For persistent tailing, consider columns with alternative stationary phases like polar-embedded or polymer-based columns.[1]These phases offer different selectivity and can reduce interactions with basic compounds.

Step 4: Reviewing and Optimizing Method Parameters

Fine-tuning other chromatographic conditions can also contribute to improved peak shape.

ParameterRecommendationRationale
Column Temperature Increase the column temperature (e.g., to 30-40°C).Higher temperatures can improve mass transfer and reduce viscosity, leading to sharper peaks. Some methods for Mirabegron analysis specify temperatures around 30°C.[6]
Flow Rate Optimize the flow rate.While a lower flow rate can sometimes improve resolution, it may also increase band broadening. It is important to find a balance.
Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[2]Injecting a sample in a strong solvent can cause peak distortion, including tailing.[2]
Sample Concentration Avoid column overload by injecting an appropriate sample concentration.[2]Overloading the column can lead to peak fronting or tailing.[7] If tailing worsens with higher concentrations, this might be the cause.[2]

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Mirabegron and its impurities, which can serve as a starting point for optimization.

Method 1: Reversed-Phase HPLC with Ammonium Acetate Buffer [5]

ParameterCondition
Column Puratis C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate, pH adjusted to 4.5
Mobile Phase B Methanol
Gradient A gradient program is used.
Column Temperature 25 °C
Detection 247 nm

Method 2: Reversed-Phase HPLC with Phosphate Buffer [6]

ParameterCondition
Column Octadecylsilane bonded silica
Mobile Phase A 0.02 mol/L Potassium dihydrogen phosphate buffer (pH 5.5) with 12% methanol
Mobile Phase B Methanol and acetonitrile
Gradient A gradient program is used.
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Detection 220 nm

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic compounds like this compound?

A1: The most common cause is the secondary interaction between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does adjusting the mobile phase pH help in reducing peak tailing?

A2: Lowering the mobile phase pH (typically to a range of 2-3) protonates the silanol groups, neutralizing their negative charge.[2][3] This minimizes the ionic interaction with the positively charged basic analyte, resulting in a more symmetrical peak shape.

Q3: What is an "end-capped" column, and how does it prevent peak tailing?

A3: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically reacted with a small silylating agent.[3] This process, known as end-capping, effectively masks the polar silanol groups, reducing their ability to interact with basic analytes and thus minimizing peak tailing.[3][4]

Q4: Can column temperature affect peak tailing?

A4: Yes, increasing the column temperature can sometimes reduce peak tailing. Higher temperatures lower the viscosity of the mobile phase and increase the mass transfer kinetics, which can lead to sharper and more symmetrical peaks.

Q5: What should I do if peak tailing persists even after trying the above solutions?

A5: If peak tailing continues, consider the following:

  • Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.[2]

  • Extra-column Effects: Check for excessive tubing length or dead volume in the system, which can contribute to band broadening and peak asymmetry.[4]

  • Co-elution: An impurity may be co-eluting with your analyte of interest. Changing the detection wavelength might help to confirm this.[3]

Q6: What is an acceptable tailing factor?

A6: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor of less than 1.5 is often considered acceptable for many assays, although stricter limits may be required depending on the application.[3] Values above 2.0 are generally deemed unacceptable.[2]

References

Addressing co-elution issues with other Mirabegron impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving co-elution issues encountered during the analysis of Mirabegron and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Mirabegron that I should be aware of?

A1: Mirabegron can have several process-related impurities and degradation products. Forced degradation studies have identified impurities arising from hydrolysis (acidic and alkaline conditions) and oxidation.[1][2][3][4] Common impurities that have been characterized include Deshydroxy Mirabegron, Diamide-1, Diamide-2, and MIR-1.[5][6] Additionally, N-formyl Mirabegron has been identified as a new degradation product.[7] Under stress conditions, a total of seven degradation products were observed in one study.[1][2]

Q2: My Mirabegron peak is showing shouldering or appears asymmetric. What could be the cause?

A2: Peak shouldering or asymmetry is often an indication of a co-eluting impurity.[8] This means another compound is eluting at a very similar retention time to Mirabegron. However, it can also be a sign of chromatographic issues such as column overload or a deteriorating column. If you observe a shoulder on a peak, it may indicate two peaks exiting simultaneously.[8]

Q3: How can I confirm if I have a co-elution problem?

A3: If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis.[8] If the UV spectra across the peak are not identical, it suggests the presence of a co-eluting compound.[8] Similarly, with mass spectrometry (MS) detection, you can examine the mass spectra across the peak; a change in the spectral profile is indicative of co-elution.[8]

Q4: What are the general strategies to resolve co-elution?

A4: To resolve co-eluting peaks, you need to alter the chromatography to improve the separation (resolution). The primary factors to adjust are the mobile phase composition, the stationary phase (column chemistry), and the column temperature.[9][10][11] The goal is to change the selectivity of the separation, which refers to the ability of the chromatographic system to differentiate between the two co-eluting compounds.[8]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the analysis of Mirabegron and its impurities.

Issue: Poor separation between Mirabegron and a known impurity.

Step 1: Optimize Mobile Phase Composition

  • Adjust Organic Modifier Ratio: If using a gradient, try altering the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.[12]

  • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Mirabegron and some of its impurities. A small adjustment in pH can lead to a significant improvement in resolution.[9] It is recommended to work at a pH at least 2 units away from the pKa of the analytes.[10]

  • Buffer Concentration: The concentration of the buffer in the mobile phase can also affect peak shape and retention. Ensure your buffer concentration is appropriate for your column and analytes.

Step 2: Evaluate and Change the Stationary Phase (Column)

  • Column Chemistry: If optimizing the mobile phase is insufficient, the co-eluting compounds may have very similar interactions with the current stationary phase. Consider trying a column with a different chemistry. For example, if you are using a C18 column, a C8, phenyl-hexyl, or an amide column might provide the necessary change in selectivity.[5][8][9]

  • Particle Size and Column Dimensions: A column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column can provide higher efficiency, leading to narrower peaks and better resolution.

Step 3: Adjust Column Temperature

  • Temperature Effects: Changing the column temperature can influence the selectivity of the separation.[9] Lowering the temperature generally increases retention and can sometimes improve resolution, while increasing the temperature can improve efficiency.[10] Experiment with temperatures within the stable range of your column and analytes.

Logical Workflow for Troubleshooting Co-elution

Caption: A decision tree for systematically troubleshooting co-elution issues.

Experimental Protocols & Data

The following tables summarize chromatographic conditions from various published methods for the analysis of Mirabegron and its impurities. These can serve as a starting point for method development and optimization.

Table 1: HPLC Method Parameters for Mirabegron Impurity Analysis
ParameterMethod 1[13]Method 2[14]Method 3[5]Method 4[1]
Column Puratis C18 (250 x 4.6mm, 5µm)Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Inertsil C8-3 (150 x 4.6 mm, 3µm)X-Terra RP-8 (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate, pH 4.50.02M KH2PO4 buffer, pH 5.5, with 12% MethanolBuffer pH 2.00.01 M Ammonium acetate
Mobile Phase B MethanolAcetonitrileAcetonitrileAcetonitrile:Water (60:40)
Elution Mode GradientGradientGradientGradient
Flow Rate Not Specified1.0 mL/minNot Specified0.8 mL/min
Column Temp. 25 °C30 °C40 °CNot Specified
Detection 247 nm220 nm240 nm240 nm
Table 2: UPLC Method Parameters for Mirabegron Degradation Product Analysis
ParameterMethod 1[3][4]Method 2[15]
Column Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm)Agilent-Poroshell (3 x 100 mm; 2.7μ particle size)
Mobile Phase A 10mM Ammonium acetate, pH 510mM Ammonium formate (AF)
Mobile Phase B AcetonitrileMethanol-Acetonitrile (50:50 v/v)
Elution Mode GradientGradient
Flow Rate 0.3 mL/min0.8 mL/min
Column Temp. Not SpecifiedNot Specified
Detection PDA (200-400 nm)210 nm
Detailed Experimental Protocol (Example based on literature)

This protocol is a generalized example for the analysis of Mirabegron and its related substances by RP-HPLC and may require optimization.

1. Materials and Reagents:

  • Mirabegron reference standard and impurity standards.

  • HPLC-grade acetonitrile and methanol.

  • Ammonium acetate or potassium dihydrogen phosphate (for buffer preparation).

  • High-purity water.

  • Formic acid or phosphoric acid for pH adjustment.

2. Chromatographic System:

  • An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM ammonium acetate buffer, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% B to 45% B

    • 10-20 min: 45% B to 90% B

    • 20-22 min: Hold at 90% B

    • 22-25 min: 90% B to 10% B

    • 25-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 247 nm.[13]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Mirabegron and each impurity in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Dilute to the desired concentration with the mobile phase.

  • Test Solution: Accurately weigh and dissolve the Mirabegron sample in the diluent to achieve a final concentration within the linear range of the method.

Experimental Workflow Diagram

Experimental_Workflow prep_solutions 1. Prepare Solutions - Mobile Phases - Standard & Sample Solutions setup_hplc 2. Set Up HPLC System - Install Column - Set Method Parameters (Gradient, Flow, Temp, Wavelength) prep_solutions->setup_hplc equilibrate 3. Equilibrate System - Run Mobile Phase until Baseline is Stable setup_hplc->equilibrate inject_samples 4. Inject Samples - Blank - Standard(s) - Sample(s) equilibrate->inject_samples acquire_data 5. Acquire Data - Record Chromatograms inject_samples->acquire_data process_data 6. Process Data - Integrate Peaks - Perform Peak Purity Analysis acquire_data->process_data analyze_results 7. Analyze Results - Check for Co-elution - Quantify Impurities process_data->analyze_results

Caption: A standard experimental workflow for HPLC analysis of Mirabegron.

References

Improving sensitivity and detection limits for Mirabegron impurity-1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Mirabegron and its impurities, with a specific focus on improving sensitivity and detection limits for Mirabegron impurity-1.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used for the detection of Mirabegron and its impurities?

A1: The most common analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods are widely used for the quantitative determination of Mirabegron and its potential impurities in active pharmaceutical ingredients (APIs) and pharmaceutical dosage forms.

Q2: How can I improve the sensitivity of my HPLC method for this compound?

A2: To enhance sensitivity, consider the following:

  • Wavelength Selection: Ensure you are using the optimal wavelength for detection. For Mirabegron and its impurities, wavelengths of 247 nm and 240 nm have been shown to provide good detector response.[2][5]

  • Mobile Phase Optimization: The composition and pH of the mobile phase are critical. A common mobile phase consists of a buffer (e.g., 20 mM ammonium acetate with pH adjusted to 4.5) and an organic solvent like methanol or acetonitrile in a gradient program.[2]

  • Column Selection: The choice of a high-efficiency column, such as a C18 or C8 stationary phase, can significantly improve peak resolution and sensitivity.[2][5]

  • Detector Choice: A Photodiode Array (PDA) detector is commonly used. For very low-level impurities, a mass spectrometer (MS) offers superior sensitivity and selectivity.[1][6]

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for this compound?

A3: Reported LOD and LOQ values for Mirabegron impurities, including those structurally similar to impurity-1, are in the parts-per-million (ppm) range. For instance, one study reported an LOD of 0.04 ppm and an LOQ of 0.14 ppm for a set of Mirabegron impurities.[2] Another study focusing on four specific impurities found LOD and LOQ values ranging from 0.06 ppm to 0.20 ppm.[5][7]

Q4: What are the known degradation pathways for Mirabegron that could lead to the formation of impurity-1?

A4: Mirabegron is known to degrade under stress conditions such as hydrolysis (acidic and alkaline) and oxidation.[1][3][8] It is generally stable under neutral, thermal, and photolytic conditions.[3][4] Forced degradation studies are essential to identify potential degradation products, including impurity-1, and to develop stability-indicating analytical methods.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Impurity-1 - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent and mobile phase mismatch.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper column washing between runs.- Dissolve the sample in the initial mobile phase composition.
Low Sensitivity / Inability to Detect Impurity-1 at Low Levels - Suboptimal detector wavelength.- Inefficient ionization in MS.- High background noise.- Optimize the detection wavelength by scanning the UV spectrum of the impurity.- For LC-MS, optimize source parameters (e.g., electrospray voltage, gas flows, and temperature).[1]- Use high-purity solvents and freshly prepared mobile phases.
Poor Resolution Between Impurity-1 and Mirabegron or Other Impurities - Inadequate chromatographic separation.- Inappropriate column chemistry.- Modify the gradient elution profile (e.g., slower gradient).- Experiment with different stationary phases (e.g., C8 instead of C18) or columns with different particle sizes.[5]- Adjust the mobile phase pH or organic modifier.
Inconsistent Retention Times for Impurity-1 - Fluctuation in column temperature.- Mobile phase composition variability.- Pump malfunction.- Use a column oven to maintain a consistent temperature (e.g., 25 °C or 40 °C).[2][5]- Prepare mobile phases accurately and ensure proper mixing.- Check the HPLC/UPLC pump for leaks and ensure it is properly primed.

Experimental Protocols

RP-HPLC Method for Quantification of this compound

This protocol is a synthesized example based on common practices found in the literature.[2][5]

  • Chromatographic System: Waters HPLC with a PDA detector or equivalent.

  • Column: Puratis C18 (250 mm x 4.6 mm, 5 µm) or Inertsil C8-3 (150 x 4.6 mm, 3µm).[2][5]

  • Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 55 45
    20 10 90
    22 10 90
    25 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 247 nm.[2]

  • Injection Volume: 10 µL.

UPLC-MS/MS Method for High-Sensitivity Detection

This protocol is a representative example for trace-level analysis.[1][4][9]

  • Chromatographic System: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters CSH C18 (100 mm x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A: 10 mM Ammonium acetate, pH 5.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program: Optimized for the separation of the specific impurity. A typical gradient might run from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Mirabegron and impurity-1 need to be determined by infusing the individual standards.

Data Presentation

Table 1: Comparison of Reported HPLC Method Parameters for Mirabegron Impurity Analysis

ParameterMethod 1[2]Method 2[5]Method 3[1]
Column Puratis C18 (250x4.6mm, 5µm)Inertsil C8-3 (150x4.6mm, 3µm)X-Terra RP-8 (250x4.6mm, 5µm)
Mobile Phase A 20 mM Ammonium acetate, pH 4.5Buffer pH 2.0 (Perchloric acid, triethylamine, sodium hydroxide)0.01 M Ammonium acetate
Mobile Phase B MethanolAcetonitrileAcetonitrile:Water (60:40)
Detection PDA at 247 nmPDA at 240 nmUV at 240 nm & MS
Column Temp. 25 °C40 °CNot Specified
Flow Rate Not SpecifiedNot Specified0.8 mL/min

Table 2: Reported Sensitivity Data for Mirabegron Impurities

StudyImpurityLODLOQ
Study 1[2]Imp-1, Imp-2, Imp-30.04 ppm0.14 ppm
Study 2[5][7]MIR-1, Deshydroxy, Diamide-1, Diamide-20.06 - 0.20 ppm0.06 - 0.20 ppm
UPLC-MS/MS Study[9]N-nitroso mirabegron0.006 ppm0.02 ppm

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh and Dissolve Mirabegron Sample HPLC_UPLC Inject into HPLC/UPLC System Sample->HPLC_UPLC Standard Prepare Impurity-1 Reference Standard Standard->HPLC_UPLC Dilution Serial Dilutions for LOD/LOQ Determination Dilution->HPLC_UPLC Separation Chromatographic Separation (Column & Mobile Phase) HPLC_UPLC->Separation Detection Detection (PDA or MS) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification & Sensitivity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_solutions1 Peak Shape Solutions cluster_solutions2 Sensitivity Solutions cluster_solutions3 Resolution Solutions Start Start: Poor Analytical Result CheckPeakShape Is Peak Shape Poor? Start->CheckPeakShape CheckSensitivity Is Sensitivity Low? CheckPeakShape->CheckSensitivity No AdjustpH Adjust Mobile Phase pH CheckPeakShape->AdjustpH Yes CheckResolution Is Resolution Poor? CheckSensitivity->CheckResolution No OptimizeWavelength Optimize Wavelength CheckSensitivity->OptimizeWavelength Yes End End: Problem Resolved CheckResolution->End No ModifyGradient Modify Gradient CheckResolution->ModifyGradient Yes CheckColumn Check Column Health AdjustpH->CheckColumn MatchSolvent Match Sample/Mobile Phase CheckColumn->MatchSolvent MatchSolvent->End OptimizeMS Optimize MS Parameters OptimizeWavelength->OptimizeMS FreshMobilePhase Use Fresh Mobile Phase OptimizeMS->FreshMobilePhase FreshMobilePhase->End ChangeColumn Try Different Column ModifyGradient->ChangeColumn AdjustMobilePhase Adjust Mobile Phase Comp. ChangeColumn->AdjustMobilePhase AdjustMobilePhase->End

Caption: A logical troubleshooting workflow for common issues in impurity analysis.

References

Troubleshooting guide for Mirabegron impurity analysis by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting HPLC analysis of Mirabegron and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common HPLC method for Mirabegron impurity analysis?

A common approach involves a reverse-phase HPLC (RP-HPLC) method.[1][2][3] A typical setup uses a C18 or C8 column with a gradient elution system. The mobile phase often consists of a buffer (like ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (such as methanol or acetonitrile).[1][3][4] Detection is commonly performed using a UV detector at wavelengths around 220 nm, 247 nm, or 250 nm.[1][4][5]

Q2: My Mirabegron peak is tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like Mirabegron is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6][7]

  • Cause: Interaction with active silanol groups on the column.

  • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically a lower pH is better). Using a high-purity silica column or an end-capped column can also minimize these interactions.[6][7] Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help, though it may not be necessary with modern high-purity columns.[7]

  • Cause: Column overload.

  • Solution: Reduce the amount of sample injected or dilute the sample.[8][9]

  • Cause: Incompatible sample solvent.

  • Solution: Dissolve and inject the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.[8]

Q3: I am observing ghost peaks in my chromatogram. What should I do?

Ghost peaks are extraneous peaks that can originate from various sources, including the mobile phase, the HPLC system, or the sample preparation process.[10][11][12] They are particularly common in gradient elution methods.[10][11]

  • Cause: Contaminated mobile phase.

  • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[10][11] Filtering the mobile phase is also a crucial step. To identify if the mobile phase is the source, run a blank gradient without an injection.[13]

  • Cause: System contamination or carryover from previous injections.

  • Solution: Implement a robust column washing protocol between runs.[9] Clean the injector and autosampler components to remove any residues.[11]

  • Cause: Contaminated sample vials or caps.

  • Solution: Use clean, contaminant-free vials and septa for sample preparation.[11]

Q4: The retention times for my peaks are shifting. What could be the reason?

Inconsistent retention times can compromise the reliability of your analysis. The issue often lies with the mobile phase preparation or the HPLC pump.

  • Cause: Changes in mobile phase composition.

  • Solution: Prepare mobile phases carefully and consistently. Ensure components are accurately measured and well-mixed.[8][12] For buffered mobile phases, check the pH before use.

  • Cause: Fluctuating flow rate.

  • Solution: Check the HPLC pump for leaks, air bubbles, or worn-out seals.[8] Degassing the mobile phase is essential to prevent bubble formation in the pump head.[10]

  • Cause: Changes in column temperature.

  • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[12]

Troubleshooting Guides

Issue: Poor Resolution Between Mirabegron and an Impurity

Poor resolution can lead to inaccurate quantification. Here’s a systematic approach to improve the separation between closely eluting peaks.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: In gradient elution, modify the gradient slope. A shallower gradient provides more time for separation.

    • Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order.

    • Modify pH: Adjusting the mobile phase pH can change the ionization state of Mirabegron and its impurities, which can significantly impact retention and resolution.[1]

  • Adjust Flow Rate:

    • Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Check Column Performance:

    • The column may be degrading. Check system suitability parameters like theoretical plates and tailing factor. If they are out of specification, the column may need to be cleaned or replaced.

Experimental Protocol: RP-HPLC Method for Mirabegron Impurities

This protocol is a representative example based on published methods.[1][2][4][5] Analysts should validate the method for their specific needs.

ParameterSpecification
Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid[1]
Mobile Phase B Methanol or Acetonitrile
Gradient Program Example: 0-10 min (90% A), 10-40 min (linear change to 20% A), 40-45 min (20% A), 45-50 min (return to 90% A), 50-60 min (equilibration at 90% A)
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C[1][4]
Detection Wavelength 247 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.[4][14]

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method for Mirabegron impurity analysis, as reported in various studies.

Table 1: System Suitability Parameters

ParameterTypical Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
%RSD for replicate injections ≤ 2.0%

Table 2: Method Validation Data Examples

ParameterImpurity 1Impurity 2Impurity 3Reference
LOD 0.07 ppm0.07 ppm0.02 ppm[1]
LOQ 0.21 ppm0.21 ppm0.07 ppm[1]
Linearity (Correlation Coefficient, r²) > 0.99> 0.99> 0.99[1]
Accuracy (% Recovery) 99.67% - 104.98%99.67% - 104.98%99.67% - 104.98%[1]

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow: Peak Tailing start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No end_node Problem Resolved reduce_conc->end_node clean_column Clean or replace the column check_column->clean_column Yes check_ph Is mobile phase pH appropriate? check_column->check_ph No clean_column->end_node adjust_ph Adjust mobile phase pH (e.g., lower pH for basic analytes) check_ph->adjust_ph No check_solvent Is sample solvent stronger than mobile phase? check_ph->check_solvent Yes adjust_ph->end_node adjust_solvent Dissolve sample in mobile phase check_solvent->adjust_solvent Yes check_solvent->end_node No adjust_solvent->end_node

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.

Mirabegron Impurity Relationships

G Mirabegron Impurity Sources mirabegron Mirabegron (API) synthesis Synthesis Process synthesis->mirabegron imp_process Process-Related Impurities (e.g., starting materials, intermediates) synthesis->imp_process source degradation Degradation degradation->mirabegron imp_degradation Degradation Products degradation->imp_degradation leads to imp_2ataa 2-ATAA Impurity imp_process->imp_2ataa imp_hydrolysis Hydrolysis Products (Acid/Base) imp_degradation->imp_hydrolysis imp_oxidation Oxidative Degradants imp_degradation->imp_oxidation imp_formyl N-Formyl Mirabegron (from excipients) imp_degradation->imp_formyl

Caption: Relationship between Mirabegron and its potential process and degradation impurities.

References

Minimizing on-column degradation of Mirabegron during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Mirabegron during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Mirabegron under typical analytical conditions?

A1: Mirabegron is most susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative stress conditions.[1][2][3][4] It is relatively stable under thermal and photolytic stress.[1][3][4] The primary degradation pathways involve the hydrolysis of the amide group.[5][6]

Q2: I am observing unexpected peaks in my chromatogram when analyzing Mirabegron. What could be the cause?

A2: Unexpected peaks are likely due to the on-column degradation of Mirabegron. This can be caused by several factors, including inappropriate mobile phase pH, the presence of reactive impurities in solvents or excipients, or oxidative stress.[1][2][7] For instance, formic acid impurities in excipients can lead to the formation of N-formyl Mirabegron.[7]

Q3: How can I prevent the on-column degradation of Mirabegron during HPLC analysis?

A3: To minimize on-column degradation, it is crucial to control the mobile phase pH, typically within a range of 5-7. Using a buffer such as ammonium acetate or potassium dihydrogen phosphate can help maintain a stable pH.[1][8] Additionally, using high-purity solvents and ensuring the proper treatment of samples to remove reactive species can prevent degradation. In some cases, the addition of stabilizers like ascorbic acid or malic acid to biological samples may be necessary.[9][10]

Q4: What type of analytical column is recommended for the analysis of Mirabegron?

A4: Reversed-phase columns, particularly C18 columns, are commonly used and have been shown to provide good separation of Mirabegron from its degradation products.[1][6][11][12] Both traditional HPLC and UHPLC/UPLC columns can be effective, with the latter offering faster analysis times.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for Mirabegron Inappropriate mobile phase pH leading to interactions with residual silanols on the column.Adjust the mobile phase pH to be within the optimal range of 5-7. Consider using a mobile phase with a slightly higher ionic strength.
Appearance of new impurity peaks during the analytical run On-column degradation due to hydrolytic or oxidative stress.Degas the mobile phase thoroughly to remove dissolved oxygen. Ensure the mobile phase pH is stable and buffered. Use fresh, high-purity solvents.
Loss of Mirabegron peak area over a sequence of injections Adsorption of Mirabegron onto the column or degradation in the autosampler.Use a column with end-capping to minimize silanol interactions. If analyzing biological samples, consider using esterase inhibitors and stabilizers in your sample preparation.[9][10] Ensure the autosampler temperature is controlled.
Inconsistent retention times Fluctuation in mobile phase composition or column temperature.Ensure the HPLC pump is delivering a consistent mobile phase composition. Use a column oven to maintain a stable temperature.

Experimental Protocols

Recommended HPLC Method for Minimizing Mirabegron Degradation

This protocol is designed to provide a robust and reliable method for the quantification of Mirabegron while minimizing on-column degradation.

1. Materials and Reagents:

  • Mirabegron reference standard

  • Ammonium acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for pH adjustment)

2. Chromatographic Conditions:

Parameter Condition
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH 5.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
6.0
8.0
10.0
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm
Injection Volume 5 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard in methanol.

  • Working Standard Solutions: Dilute the stock solution with the mobile phase A to obtain the desired concentrations for the calibration curve.

  • Sample Preparation: Dissolve the sample in a manner that is compatible with the mobile phase, ensuring the final concentration of Mirabegron falls within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Visualizations

cluster_degradation Mirabegron Degradation Pathways Mirabegron Mirabegron Hydrolytic_Degradation Hydrolytic Degradation (Acidic/Alkaline) Mirabegron->Hydrolytic_Degradation H+ or OH- Oxidative_Degradation Oxidative Degradation Mirabegron->Oxidative_Degradation Oxidizing Agents Amide_Hydrolysis_Products Amide Hydrolysis Products Hydrolytic_Degradation->Amide_Hydrolysis_Products Oxidation_Products Oxidation Products Oxidative_Degradation->Oxidation_Products

Caption: Major degradation pathways of Mirabegron.

cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Analysis (C18 Column, pH 5 Buffer) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV at 250 nm) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis

Caption: Recommended analytical workflow for Mirabegron.

cluster_troubleshooting Troubleshooting Logic Start Unexpected Peaks? Check_pH Mobile Phase pH in 5-7 range? Start->Check_pH Yes Problem_Solved Problem Resolved Start->Problem_Solved No Check_Solvents Using High-Purity Solvents? Check_pH->Check_Solvents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Column Column Conditioned and Suitable? Check_Solvents->Check_Column Yes Replace_Solvents Use Fresh Solvents Check_Solvents->Replace_Solvents No Replace_Column Use New/Different Column Check_Column->Replace_Column No Check_Column->Problem_Solved Yes Adjust_pH->Start Replace_Solvents->Start Replace_Column->Start

References

Strategies to reduce the formation of (S)-Mirabegron during manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the formation of the (S)-Mirabegron enantiomer during the manufacturing process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Mirabegron that may lead to an increased level of the unwanted (S)-enantiomer.

Issue Potential Cause Recommended Action
High levels of (S)-Mirabegron detected in the final product. 1. Impure Chiral Starting Material: The chiral purity of the starting material, such as (R)-styrene epoxide or D-Mandelic acid, is critical. The (S)-enantiomer impurity is often introduced from the key starting material and follows the same reaction pathway.[1]1a. Verify Starting Material Purity: Use a validated chiral HPLC method to confirm the enantiomeric purity of the chiral starting material before use. 1b. Source High-Purity Materials: Procure starting materials from a reputable supplier with a certificate of analysis specifying high enantiomeric excess.
2. Epimerization during Synthesis: Certain reaction conditions, such as harsh pH or elevated temperatures, can cause epimerization at the chiral center of intermediates.2a. Optimize Reaction Conditions: Carefully control temperature, pH, and reaction time, particularly during the coupling and reduction steps. For instance, in one synthetic route, the coupling reaction is maintained at room temperature.[2] 2b. Use Mild Reagents: Employ milder reagents where possible to avoid harsh conditions that could lead to racemization.
3. Inefficient Purification: The purification method may not be effective at removing the (S)-enantiomer.3a. Optimize Recrystallization: Develop and validate a robust recrystallization procedure. Solvents such as isopropanol (IPA), toluene, or a mixture of an alcohol and dichloromethane have been reported for purifying Mirabegron.[2][3] 3b. Consider Chiral Chromatography: For high-value applications or if recrystallization is insufficient, preparative chiral chromatography can be used, although it is a more expensive option.
Inconsistent Chiral Purity Between Batches. 1. Process Variability: Inconsistent control over critical process parameters can lead to batch-to-batch variation in the enantiomeric ratio.1a. Implement Strict Process Controls: Tightly control parameters such as temperature, reaction time, and reagent addition rates. 1b. Monitor Intermediates: Routinely test the chiral purity of key intermediates to identify the source of variability early in the process.
Formation of N-alkylated Derivatives during Epoxide Ring Opening. 1. Side Reactions with Amine: The epoxide ring-opening reaction can be inefficient, leading to side reactions where the starting amine reacts with the product, forming N-alkylated impurities that are difficult to remove.[4]1a. Optimize Reaction Stoichiometry and Conditions: Carefully control the molar ratio of reactants and optimize the reaction temperature and solvent. Refluxing in isopropanol has been used for this step.[4] 1b. Protect Reactive Functional Groups: Consider protecting the secondary amine of the intermediate before the epoxide opening to prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of (S)-Mirabegron impurity?

A1: The primary source of the (S)-Mirabegron impurity is often the chiral starting material.[1] For example, if the synthesis starts with D-Mandelic acid, any contamination with L-Mandelic acid will be carried through the synthesis to produce (S)-Mirabegron.[1]

Q2: Which synthetic routes are preferred for controlling stereochemistry?

A2: Synthetic routes that utilize a chiral precursor with high enantiomeric purity are preferred. Common starting materials for ensuring the desired (R)-configuration include (R)-styrene epoxide or D-Mandelic acid.[4]

Q3: What are the critical process parameters to control to minimize (S)-Mirabegron formation?

A3: Critical process parameters include:

  • Temperature: Elevated temperatures can increase the risk of epimerization. For example, a reductive amination step is performed at -3 to 3 °C.[5]

  • pH: Both acidic and basic conditions can potentially lead to racemization. Careful pH control during reactions and work-up is essential. For example, after a coupling reaction, the pH is adjusted to 8-10 using a sodium carbonate solution to precipitate the product.[2]

  • Reagent Purity and Stoichiometry: The purity of all reagents and precise control over their molar ratios are crucial for minimizing side reactions and ensuring high conversion to the desired product.

Q4: How can the enantiomeric purity of Mirabegron be improved post-synthesis?

A4: Recrystallization is a common and effective method for enhancing the enantiomeric purity of the final product.[3] A patent describes a recrystallization method using a mixed solvent of an alcohol (like methanol) and dichloromethane at reflux temperature, followed by cooling.[3] The choice of solvent and the cooling profile are critical for effective purification.

Q5: What analytical methods are used to determine the ratio of (R)- and (S)-Mirabegron?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying Mirabegron enantiomers.[6][7] Several chiral columns, such as Chiralpak AY-H and Chiral CD-Ph, have been shown to provide good separation.[6][7]

Experimental Protocols

Chiral HPLC Analysis of Mirabegron Enantiomers

This protocol is a general guideline and may require optimization for specific equipment and samples.

Objective: To separate and quantify (R)-Mirabegron and (S)-Mirabegron.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Column: Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm particle size) or Chiral CD-Ph.[6][7]

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Mirabegron reference standards ((R)- and (S)-enantiomers)

Chromatographic Conditions (Example 1: Chiralpak AY-H): [6]

  • Mobile Phase: n-hexane : ethanol : DEA (55 : 45 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Chromatographic Conditions (Example 2: Chiral CD-Ph): [7]

  • Mobile Phase: Methanol : Water : DEA (90 : 10 : 0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: Not specified, but 250 nm is used for other HPLC methods for Mirabegron.

  • Injection Volume: Not specified, typically 10-20 µL.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Prepare standard solutions of (R)- and (S)-Mirabegron and a solution of the sample to be analyzed in a suitable solvent (e.g., the mobile phase).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the peaks for (S)- and (R)-Mirabegron based on the retention times of the standards. The (S)-enantiomer typically elutes first on the Chiral CD-Ph column.[7]

  • Calculate the percentage of each enantiomer based on the peak areas.

Recrystallization of Mirabegron

Objective: To enhance the enantiomeric purity of a crude Mirabegron product.

Materials:

  • Crude Mirabegron

  • Methanol

  • Dichloromethane

Procedure (based on a patented method): [3]

  • In a suitable reaction vessel, add the crude Mirabegron and a mixed solvent of methanol and dichloromethane. A ratio of 1 g of crude product to 10-60 mL of mixed solvent can be used, with a volume ratio of methanol to dichloromethane of 1:10 to 1:40.[3]

  • Heat the mixture to reflux temperature (30-40°C) with stirring until the solid is completely dissolved.[3]

  • Cool the solution to allow for crystallization. Natural cooling at room temperature can be employed.[3]

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Analyze the enantiomeric purity of the recrystallized product using the chiral HPLC method.

Data Presentation

Table 1: Comparison of Chiral HPLC Methods for Mirabegron Enantiomer Separation

Parameter Method 1 (Chiralpak AY-H) [6]Method 2 (Chiral CD-Ph) [7]
Chiral Stationary Phase Amylose tris-(5-chloro-2-methylphenylcarbamate)Phenylcarbamate-β-cyclodextrin
Mobile Phase n-hexane : ethanol : DEA (55:45:0.1, v/v/v)Methanol : Water : DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 35°C40°C
Detection Wavelength 254 nmNot specified
Elution Order Not specified(S)-enantiomer elutes first
Achieved Resolution (Rs) 3.691.9

Visualizations

Mirabegron_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_purification Purification & Analysis cluster_product Final Product start1 D-Mandelic Acid step1 Condensation / Amide Formation start1->step1 start2 (R)-Styrene Epoxide step2 Reduction of Amide / Epoxide Ring Opening start2->step2 step1->step2 step3 Coupling Reaction step2->step3 purification Recrystallization step3->purification analysis Chiral HPLC Analysis purification->analysis product (R)-Mirabegron analysis->product

Caption: A simplified workflow for the synthesis of (R)-Mirabegron.

Troubleshooting_High_S_Mirabegron cluster_causes Potential Causes cluster_actions Corrective Actions issue High (S)-Mirabegron Detected cause1 Impure Chiral Starting Material issue->cause1 cause2 Epimerization During Synthesis issue->cause2 cause3 Inefficient Purification issue->cause3 action1a Verify Purity of Starting Material cause1->action1a action1b Source High-Purity Material cause1->action1b action2a Optimize Reaction Conditions (pH, Temp) cause2->action2a action2b Use Milder Reagents cause2->action2b action3a Optimize Recrystallization cause3->action3a action3b Consider Preparative Chiral Chromatography cause3->action3b

References

Column selection for effective chiral separation of Mirabegron.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective chiral separation of Mirabegron and its S-enantiomer impurity.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating Mirabegron enantiomers?

A1: Polysaccharide-based and cyclodextrin-based CSPs have demonstrated successful enantioseparation of Mirabegron. Specifically, columns such as Chiralpak® AY-H, Chiralpak® IG, Chiralpak® IF-3, and Chiral CD-Ph have been reported to provide good resolution.[1][2][3][4][5][6] The Chiralpak® AY-H, which is coated with amylose tris-(5-chloro-2-methylphenylcarbamate), has shown excellent separation under normal phase conditions.[1][2] A phenylcarbamate-β-cyclodextrin based column (Chiral CD-Ph) has also been effective in polar organic and reversed-phase modes.[3][4]

Q2: Are there any chiral columns that are known to be less effective for Mirabegron separation?

A2: Yes, initial trials with Chiralpak® AD-H, a widely used CSP coated with amylose tris-(3,5-dimethylphenylcarbamate), showed poor results for Mirabegron.[1] Issues included difficulty in eluting the analytes and significant peak tailing, even with varied mobile phase compositions.[1]

Q3: What are typical mobile phase compositions for Mirabegron chiral separation?

A3: The choice of mobile phase depends on the column and the desired chromatographic mode (normal phase, reversed-phase, or polar organic).

  • Normal Phase: A common mobile phase is a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA). A reported composition is n-hexane:ethanol:DEA (55:45:0.1, v/v/v).[1][2][7] Another successful normal phase mobile phase for a different column was n-Hexane:MTBE:Methanol:EDA (30/30/40/0.1, v/v/v/v).[5]

  • Reversed-Phase/Polar Organic: A mixture of methanol, water, and a basic additive is often used. For a cyclodextrin-based column, a mobile phase of 90:10:0.1 methanol:water:diethylamine was found to be optimal.[3][4][8] For a Chiralpak® IG column, 5 mM ammonium acetate in water:methanol (5/95, v/v) has been used.[6]

Q4: Why is a basic additive like diethylamine (DEA) or ethylenediamine (EDA) often included in the mobile phase?

A4: Mirabegron is a basic compound. The addition of a small amount of a basic modifier to the mobile phase helps to improve peak shape, reduce tailing, and enhance resolution by minimizing undesirable interactions between the basic analyte and the stationary phase.

Q5: What is the typical elution order of the Mirabegron enantiomers?

A5: On a phenylcarbamate-β-cyclodextrin column (Chiral CD-Ph), the S-mirabegron impurity elutes before the active R-mirabegron enantiomer.[3][4][8] The elution order is a critical factor in pharmaceutical quality control, as it is often preferable for the impurity to elute first.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Resolution Inappropriate column selection.Switch to a recommended column such as Chiralpak® AY-H, Chiralpak® IG, or Chiral CD-Ph. Avoid Chiralpak® AD-H for this separation.[1]
Suboptimal mobile phase composition.For normal phase, adjust the ratio of the alcohol modifier (e.g., ethanol). Increasing the ethanol percentage can decrease retention time but may also affect resolution.[1] For reversed-phase, optimize the water/organic solvent ratio.[4]
Peak Tailing Secondary interactions between the analyte and stationary phase.Ensure a basic additive like DEA or EDA (typically 0.1%) is included in the mobile phase to improve peak symmetry.[1][3][4]
Column degradation.Dedicate the column to chiral separations with similar mobile phases to avoid memory effects from additives.[9] If performance degrades, consider a dedicated washing procedure or column replacement.
Long Retention Times Strong analyte-CSP interaction.In normal phase, increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase to reduce retention.[1]
Low column temperature.Increasing the column temperature can sometimes reduce retention, but its effect on resolution should be evaluated as it can be variable.[1][3]
Inconsistent Results Lack of system equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample, especially when using additives.[9]
Small variations in mobile phase preparation.Prepare the mobile phase accurately and consistently. The method should be robust enough to handle minor variations, but significant deviations can impact the separation.[1]

Data Presentation

Table 1: Reported Chromatographic Conditions for Mirabegron Chiral Separation

Column Dimensions Mobile Phase Flow Rate (mL/min) Temp (°C) Resolution (Rs) Reference
Chiralpak® AY-H 250 x 4.6 mm, 5 µmn-hexane:ethanol:DEA (55:45:0.1, v/v/v)1.0353.69[1][2]
Chiral CD-Ph Not Specifiedmethanol:water:DEA (90:10:0.1, v/v/v)0.8401.9[3][4][8]
Chiralpak® IF-3 250 x 4.6 mm, 3 µmn-Hexane:MTBE:Methanol:EDA (30/30/40/0.1, v/v/v/v)1.0253.1[5]
Chiralpak® IG 150 x 4.6 mm, 5 µm5 mM ammonium acetate in H₂O:Methanol (5/95, v/v)1.0403.24[6]

Experimental Protocols

Method 1: Normal Phase Separation using Chiralpak® AY-H[1][2]
  • Column: Chiralpak® AY-H (250 x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: Prepare a mixture of n-hexane, ethanol, and diethylamine in the ratio of 55:45:0.1 (v/v/v).

  • Filtration and Degassing: Filter the mobile phase through a 0.45-µm filter membrane and degas using an ultrasonic bath before use.

  • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 35°C.

  • Injection Volume: Inject 20 µL of the sample solution.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

Method 2: Reversed-Phase/Polar Organic Separation using Chiral CD-Ph[3][4][8]
  • Column: Chiral CD-Ph (phenylcarbamate-β-cyclodextrin CSP).

  • Mobile Phase: Prepare a mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: Set the pump to a flow rate of 0.8 mL/min.

  • Column Temperature: Maintain the column temperature at 40°C.

  • Injection and Detection: Follow standard procedures for injection volume and UV detection as per your laboratory's SOPs. The reported separation was achieved within 10 minutes.

Visualizations

Chiral_Column_Selection_Workflow cluster_screening Initial Screening Strategy cluster_polysaccharide Polysaccharide-Based Columns cluster_cyclodextrin Cyclodextrin-Based Columns cluster_evaluation Evaluation start Start: Separate Mirabegron Enantiomers screen_csp Screen Polysaccharide and Cyclodextrin-based CSPs start->screen_csp chiralpak_ayh Try Chiralpak® AY-H (Normal Phase) screen_csp->chiralpak_ayh Path 1 avoid_adh Avoid Chiralpak® AD-H (Poor Performance Reported) screen_csp->avoid_adh chiral_cdph Try Chiral CD-Ph (Reversed/Polar Organic) screen_csp->chiral_cdph Path 2 evaluate Evaluate Resolution (Rs > 1.5), Peak Shape, and Run Time chiralpak_ayh->evaluate chiralpak_ig_if Try Chiralpak® IG or IF-3 (Reversed or Normal Phase) chiralpak_ig_if->evaluate chiral_cdph->evaluate success Successful Separation: Proceed with Method Validation evaluate->success Criteria Met troubleshoot Suboptimal Separation: Go to Troubleshooting Guide evaluate->troubleshoot Criteria Not Met

Caption: Workflow for selecting a chiral column for Mirabegron.

Troubleshooting_Mirabegron_Separation start Problem Encountered q_resolution Is Resolution (Rs) < 1.5? start->q_resolution q_tailing Is Peak Tailing > 1.5? q_resolution->q_tailing No res_sol1 Adjust Mobile Phase Ratio (e.g., % Ethanol in NP) q_resolution->res_sol1 Yes q_retention Are Retention Times Too Long? q_tailing->q_retention No tail_sol1 Add/Verify Basic Modifier (e.g., 0.1% DEA or EDA) q_tailing->tail_sol1 Yes end end q_retention->end No, consult further documentation ret_sol1 Increase % Polar Modifier (NP) or % Organic (RP) q_retention->ret_sol1 Yes res_sol2 Change Column Temperature res_sol1->res_sol2 res_sol3 Verify Correct Column is Used (e.g., AY-H, not AD-H) res_sol2->res_sol3 ret_sol2 Increase Flow Rate or Temperature (Monitor Rs) ret_sol1->ret_sol2

Caption: Troubleshooting decision tree for Mirabegron chiral HPLC.

References

Overcoming matrix effects in the analysis of Mirabegron impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Mirabegron and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of Mirabegron impurities, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing significant peak tailing for a polar impurity of Mirabegron in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?

A1: Peak tailing for polar, basic impurities is a common issue in reversed-phase HPLC.[1] The primary causes are often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1] For basic impurities, working at a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated (ionized) form, which can reduce interactions with silanols. Conversely, at a higher pH (e.g., >7), the silanol groups are deprotonated and less likely to interact with the basic impurity. Ensure your column is stable at the chosen pH.

    • Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak tailing. Try increasing the buffer concentration (e.g., from 10 mM to 25 or 50 mM).

    • Use of an Ion-Pairing Reagent: For highly polar impurities that have little retention and poor peak shape, an ion-pairing reagent like Tetrabutylammonium hydrogen sulfate (TBAHS) can be added to the mobile phase to improve retention and peak symmetry.[2]

    • Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize the availability of free silanol groups. A C8 column might also be less retentive and provide better peak shapes for some impurities compared to a C18 column.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q2: My recovery for a specific Mirabegron impurity is consistently low after solid-phase extraction (SPE) from a tablet formulation. What are the likely reasons and how can I improve it?

A2: Low recovery in SPE can stem from several factors, from incomplete extraction from the sample matrix to issues with the SPE cartridge itself.

  • Troubleshooting Steps:

    • Incomplete Elution: The elution solvent may not be strong enough to completely remove the impurity from the SPE sorbent. Try increasing the percentage of the organic solvent in your elution step or using a stronger solvent.

    • Irreversible Adsorption: The impurity might be irreversibly binding to the sorbent. This could be due to strong secondary interactions. Ensure the pH of your loading and wash solutions are optimized to keep the analyte in a state that is retained but not irreversibly bound.

    • Insufficient Sorption: The impurity may not be retained on the SPE cartridge during the loading and washing steps. This can happen if the sample solvent is too strong or the pH is not optimal for retention. Consider diluting your sample with a weaker solvent before loading.

    • Breakthrough: The volume of the sample or the wash solution may be too large, causing the analyte to elute prematurely. Try reducing the volumes or using a cartridge with a larger sorbent mass.

    • Inadequate Cartridge Conditioning: Improper conditioning and equilibration of the SPE cartridge can lead to poor and inconsistent recovery. Ensure you are following the manufacturer's protocol for the specific cartridge chemistry.

Q3: I am developing an LC-MS/MS method for Mirabegron impurities and suspect ion suppression from pharmaceutical excipients. How can I confirm and mitigate this?

A3: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. Common excipients like polyethylene glycol (PEG) can be a source of such interference.

  • Troubleshooting Steps:

    • Confirmation of Ion Suppression:

      • Post-Column Infusion: Infuse a standard solution of the impurity into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the interfering component confirms ion suppression.

      • Matrix Factor Evaluation: Compare the peak area of an impurity standard spiked into a blank matrix extract (post-extraction) with the peak area of the same standard in a neat solution. A ratio significantly less than 1 indicates ion suppression.

    • Mitigation Strategies:

      • Chromatographic Separation: Modify your gradient or select a different column to chromatographically separate the impurity from the interfering excipient.

      • Sample Preparation: Implement a more rigorous sample clean-up procedure. If you are using a simple "dilute and shoot" method, consider incorporating a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove the interfering excipients.

      • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the matrix effect during quantification.

      • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.

Q4: I have identified an unknown peak in the chromatogram of a Mirabegron stability sample. How can I investigate its origin?

A4: The appearance of a new peak in a stability sample suggests degradation of the drug substance or a reaction with excipients.

  • Investigation Steps:

    • Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on the Mirabegron drug substance. If the unknown peak appears under one of these stress conditions, it provides a clue about its formation pathway.

    • Drug-Excipient Compatibility Studies: Prepare binary mixtures of Mirabegron with individual excipients used in the formulation and expose them to accelerated stability conditions. This can help identify if a specific excipient is reacting with the drug to form the impurity. For example, impurities can form from reactions with formaldehyde present in excipients like PEG.

    • LC-MS/MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass of the unknown peak. This will help in proposing a molecular formula. Further fragmentation analysis (MS/MS) can provide structural information to help identify the impurity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Mirabegron and its impurities.

Table 1: Method Validation Parameters for Mirabegron Impurity Analysis using HPLC.

ParameterMethod 1Method 2
Impurity 2-ATAAImp-1, Imp-2, Imp-3
Technique HPLCRP-HPLC
Linearity Range 0.05% - 0.6%LOQ to 0.21 µg/mL
Correlation Coefficient (R²) 0.999> 0.99
LOD 0.03%0.02 - 0.07 ppm
LOQ 0.1%0.04 - 0.21 ppm
Accuracy (% Recovery) Not Specified99.67% - 104.98%
Precision (%RSD) < 2%< 5%
Reference [3][1][4]

Table 2: Comparison of Sample Preparation Techniques for Mirabegron Analysis in Biological Matrices.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Matrix Rat PlasmaHuman PlasmaHuman Plasma
Analyte MirabegronMirabegron & MetabolitesMirabegron & Metabolites
Matrix Effect Negligible reportedNot explicitly quantifiedNot explicitly quantified
Recovery > 84.95%Not specifiedNot specified
Advantages Simple, fast, inexpensiveHigh selectivity, good clean-upGood clean-up
Disadvantages May not remove all interferencesMore time-consuming and costlyCan be labor-intensive
Reference [5][6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of Mirabegron impurities.

Protocol 1: RP-HPLC Method for the Determination of Mirabegron Impurities

This protocol is based on a validated method for the quantitative determination of potential impurities in Mirabegron active pharmaceutical ingredient.[1][4]

  • Chromatographic Conditions:

    • Column: Puratis C18 (250 x 4.6mm, 5µm)

    • Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0-10 min: 10-45% B

      • 10-20 min: 45-90% B

      • 20-22 min: 90% B

      • 22-25 min: 90-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 247 nm

    • Injection Volume: 10 µL

  • Sample Preparation (for API):

    • Prepare a diluent of Methanol and water (8:2 v/v).

    • Accurately weigh and dissolve the Mirabegron API in the diluent to achieve a final concentration of approximately 100 µg/mL.

    • For impurity spiking, prepare stock solutions of impurity standards and spike into the Mirabegron sample solution at the desired concentration level (e.g., 0.5 µg/mL).

    • Filter the final solution through a 0.45 µm filter before injection.

Protocol 2: Sample Preparation of Mirabegron from Rat Plasma using Protein Precipitation

This protocol is a simple and rapid method for the extraction of Mirabegron from plasma samples.[5][6]

  • Materials:

    • Rat plasma samples

    • Acetonitrile

    • Internal Standard (IS) solution (e.g., Tolterodine)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add 30 µL of the IS solution.

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the tube thoroughly for 2.0 minutes.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully transfer 100 µL of the supernatant to a clean tube.

    • Dilute the supernatant with an equal volume of water.

    • Vortex mix and inject an aliquot into the UPLC-MS/MS system.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of Mirabegron impurities.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Mirabegron Impurity check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (e.g., 2.5-3.5 for basic impurities) check_pH->adjust_pH No check_buffer Is Buffer Strength Sufficient? check_pH->check_buffer adjust_pH->check_buffer increase_buffer Increase Buffer Concentration (e.g., 25-50 mM) check_buffer->increase_buffer No check_column Is the Column Suitable? check_buffer->check_column increase_buffer->check_column change_column Use End-capped or Hybrid Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload change_column->check_overload reduce_load Reduce Injection Volume or Concentration check_overload->reduce_load Yes end_bad Issue Persists: Consider Other Factors (e.g., extra-column volume) check_overload->end_bad No end_good Peak Shape Improved reduce_load->end_good

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

Mitigating_Matrix_Effects start Suspected Matrix Effect (e.g., Ion Suppression) confirm Confirm Matrix Effect (Post-column infusion or Matrix Factor) start->confirm strategy Select Mitigation Strategy confirm->strategy chromatography Optimize Chromatography strategy->chromatography sample_prep Improve Sample Preparation strategy->sample_prep internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->internal_std change_ionization Change Ionization Source (e.g., ESI to APCI) strategy->change_ionization details_chrom Modify gradient to separate impurity from interfering peaks. chromatography->details_chrom details_prep Implement SPE or LLE to remove excipients. sample_prep->details_prep details_is Co-eluting SIL-IS compensates for signal variability. internal_std->details_is details_ion APCI can be less prone to suppression for some analytes. change_ionization->details_ion end Matrix Effect Mitigated details_chrom->end details_prep->end details_is->end details_ion->end

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for Mirabegron Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Mirabegron are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of Mirabegron impurities, supported by experimental data from published studies.

Data Presentation: HPLC vs. UPLC for Mirabegron Impurity Analysis

The following table summarizes the key performance characteristics of representative HPLC and UPLC methods for the analysis of Mirabegron and its related substances.

ParameterHPLC MethodUPLC Method
Column Puratis C18 (250 x 4.6 mm, 5 µm)[1] / Waters Symmetry Shield RP-8 (150 mm × 3.9 mm, 5 µm)[2]Waters Acquity BEH C18 (50 x 3.0 mm, 1.7 µm)[3] / Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm)[4]
Mobile Phase A: 20 mM Ammonium acetate (pH 4.5)[1]B: Methanol[1]A: Potassium dihydrogen phosphate buffer[3]B: Methanol[3]
Elution Mode Gradient[1][2]Gradient[4] / Isocratic[3]
Flow Rate 1.0 mL/min[2]0.5 mL/min[3] / 0.8 mL·min-1[5]
Detection Wavelength 247 nm[1] / 250 nm[2]254 nm[3]
Analysis Time Typically longer run times (e.g., 30 min)[1]Shorter run times[3]
Sensitivity (LOD/LOQ) LOD: 0.04 ppm, LOQ: 0.14 ppm for impurities[1]Generally higher sensitivity due to smaller particle size and optimized systems.[3]
Linearity (Correlation Coefficient) > 0.99 for Mirabegron and its impurities[1]r² = 0.997 for Mirabegron[3]
Accuracy (% Recovery) 99.67% to 104.98% for all impurities[1]High accuracy demonstrated by % recovery.[3]
Precision (% RSD) < 5.0 for impurities[1]Low %RSD values indicating high precision.[3]

Experimental Protocols

Representative HPLC Method for Mirabegron Impurity Analysis

This method is based on a validated reverse-phase HPLC technique for the quantitative determination of potential impurities in Mirabegron active pharmaceutical ingredient.[1]

  • Chromatographic System: Waters HPLC with a PDA detector.[1]

  • Column: Puratis C18 (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 20 mM Ammonium acetate, with the pH adjusted to 4.5.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Program:

    • 0-10 min: 90:10 to 55:45 (A:B)

    • 10-20 min: 55:45 to 10:90 (A:B)

    • 20-22 min: Hold at 10:90 (A:B)

    • 22-25 min: 10:90 to 90:10 (A:B)

    • 25-30 min: Hold at 90:10 (A:B)[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 247 nm.[1]

  • Injection Volume: Not specified.

  • Sample Preparation: A suitable amount of the Mirabegron test sample is dissolved and diluted in a suitable solvent to achieve the desired concentration.

Representative UPLC Method for Mirabegron Analysis

This method is a validated UPLC technique for the determination of Mirabegron in tablet dosage forms. While this specific protocol is for the API, UPLC methods for impurity analysis follow a similar approach with optimized gradients to separate impurities.[3]

  • Chromatographic System: An ultra-performance liquid chromatography system.

  • Column: Acquity BEH C18 (50 mm x 3.0 mm, 1.7 µm particle size).[3]

  • Mobile Phase: A mixture of Potassium dihydrogen phosphate buffer and Methanol in a 70:30 v/v ratio.[3]

  • Elution Mode: Isocratic.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: Not specified.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: Not specified.

  • Sample Preparation: 10mg of Mirabegron is dissolved in 100mL of the mobile phase to prepare a 1µg/mL stock solution.[3]

Workflow for Mirabegron Impurity Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_data Data Processing prep1 Weigh Mirabegron Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Sonicate & Filter prep2->prep3 hplc_inj Inject into HPLC prep3->hplc_inj uplc_inj Inject into UPLC prep3->uplc_inj hplc_sep Separation on C18 Column (5 µm particles) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq uplc_sep Separation on C18 Column (<2 µm particles) uplc_inj->uplc_sep uplc_det UV/PDA Detection uplc_sep->uplc_det uplc_det->data_acq data_int Peak Integration data_acq->data_int data_quant Impurity Quantification data_int->data_quant

Caption: Workflow for HPLC and UPLC analysis of Mirabegron impurities.

Objective Summary

Both HPLC and UPLC are robust and reliable methods for the analysis of Mirabegron and its impurities. The choice between the two often depends on the specific requirements of the analysis.

HPLC remains a widely used and validated technique that provides accurate and precise results.[1][2] It is a cost-effective solution suitable for routine quality control where longer analysis times are acceptable. The methodology is well-established and transferable across different laboratories.

UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[3] The use of sub-2 µm particles in the stationary phase allows for faster separations without compromising efficiency. This leads to a considerable reduction in analysis time and solvent consumption, making it a more environmentally friendly and high-throughput option. The enhanced sensitivity of UPLC is particularly beneficial for the detection and quantification of trace-level impurities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Mirabegron Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of (S)-Mirabegron, the active enantiomer of the β3-adrenergic agonist Mirabegron, used in the treatment of overactive bladder. The focus is on the critical process of cross-validation to ensure data consistency and reliability across different analytical platforms and laboratories, a cornerstone of robust drug development programs. This document outlines detailed experimental protocols and presents supporting data from various validated methods.

The Importance of Cross-Validation

In the landscape of global clinical trials and multi-site research, it is common for bioanalytical testing to be conducted at different laboratories or for methods to be updated or changed during a drug development program. Cross-validation is the formal process of assuring that two distinct, validated analytical methods provide comparable quantitative data. This is crucial when data from different sources will be combined or compared to support regulatory submissions regarding the safety, efficacy, and labeling of a drug.[1][2][3][4] According to regulatory guidelines from bodies like the FDA and EMA, cross-validation should be performed in advance of analyzing study samples, if possible.[4][5]

Comparative Analysis of Analytical Methodologies

The primary techniques for the quantification of Mirabegron and its enantiomers in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[6][7][8]

Below is a summary of typical validation parameters for these methods, providing a basis for their comparison and for the assessment of cross-validation.

Table 1: Comparison of Validated Analytical Methods for Mirabegron Quantification
ParameterMethod A: Chiral RP-HPLC-UVMethod B: LC-MS/MSMethod C: UPLC-MS/MS
Analyte (S)-Mirabegron & (R)-MirabegronMirabegron (racemate)Mirabegron (racemate)
Matrix Human PlasmaHuman PlasmaRat Plasma
Linearity Range 2.5–55 µg/mL0.201–100.677 ng/mL5–2500 ng/mL
Correlation Coefficient (r²) >0.999>0.997>0.999
Lower Limit of Quantification (LLOQ) 0.28 µg/mL0.201 ng/mL5 ng/mL
Accuracy (% Recovery) Not explicitly statedMean recovery: 79.44%>84.95%
Precision (%RSD) Not explicitly statedIntraday: ≤11.06%, Interday: ≤11.43%Intraday: ≤11.06%, Interday: ≤11.43%
Internal Standard TamsulosinMirabegron-d5Tolterodine
Reference [7][9][10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for an enantioselective HPLC method and a more sensitive LC-MS/MS method.

Protocol 1: Enantioselective RP-HPLC Method

This method is suitable for the chiral separation and quantification of (S)-Mirabegron.

  • Sample Preparation: A liquid-liquid extraction is typically employed. To 1 mL of plasma, add the internal standard (e.g., Tamsulosin), followed by an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex and centrifuge the mixture. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AY-H or similar chiral stationary phase.

    • Mobile Phase: A mixture of an organic solvent (e.g., ethanol) and a buffer (e.g., phosphate buffer at a specific pH) is used in an isocratic elution mode.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where Mirabegron shows maximum absorbance (e.g., 250 nm).

  • Quantification: The concentration of (S)-Mirabegron is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: High-Sensitivity LC-MS/MS Method

This method is ideal for pharmacokinetic studies requiring low detection limits.

  • Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.[8] To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., Mirabegron-d5) followed by a precipitating agent like acetonitrile or methanol.[8] After vortexing and centrifugation, the supernatant is collected for injection. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[7][12]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters XBridge C18) is commonly used.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[8]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for Mirabegron (e.g., m/z 397.3 → 121.0) and the internal standard are monitored.[10]

  • Quantification: Analyte concentration is calculated based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Cross-Validation Workflow and Logic

The following diagrams illustrate the logical flow of a cross-validation study and a typical experimental workflow for bioanalytical method validation.

CrossValidationLogic cluster_methods Validated Analytical Methods cluster_samples Sample Sets for Comparison cluster_analysis Data Analysis and Acceptance MethodA Method A (e.g., Chiral HPLC) in Lab 1 QCs Quality Control Samples (Low, Medium, High) MethodA->QCs Analyze StudySamples Incurred Study Samples (n ≥ 30) MethodA->StudySamples Analyze MethodB Method B (e.g., LC-MS/MS) in Lab 2 MethodB->QCs Analyze MethodB->StudySamples Analyze Analysis Statistical Comparison (e.g., Bland-Altman, Deming Regression) QCs->Analysis StudySamples->Analysis Criteria Acceptance Criteria (e.g., %Difference within ±20%) Analysis->Criteria Evaluate Against

Caption: Logical workflow for the cross-validation of two analytical methods.

BioanalyticalWorkflow start Method Development validation Full Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity Parameters linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy stability Stability Studies validation->stability routine_analysis Routine Sample Analysis validation->routine_analysis Directly if no cross-validation needed cross_val Cross-Validation (if applicable) selectivity->cross_val linearity->cross_val accuracy->cross_val stability->cross_val cross_val->routine_analysis

Caption: General workflow for bioanalytical method validation and implementation.

Conclusion

The cross-validation of analytical methods for (S)-Mirabegron is a critical step to ensure the integrity and comparability of bioanalytical data. While both HPLC and LC-MS/MS methods can be validated for this purpose, LC-MS/MS generally offers superior sensitivity, which is often required for pharmacokinetic studies. The choice of method will depend on the specific requirements of the study, including the required LLOQ and the need for chiral separation. A well-designed cross-validation study, following the principles outlined in regulatory guidelines, will provide confidence in the data generated across different analytical platforms and laboratories, ultimately supporting a successful drug development program.

References

Inter-laboratory comparison of Mirabegron impurity profiling.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to Mirabegron Impurity Profiling: A Comparative Analysis

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Mirabegron, a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder.[1][2][] While a formal inter-laboratory comparison study with shared samples is not publicly available, this document synthesizes data from various independent studies to offer insights into common impurities, analytical techniques, and forced degradation outcomes. This information is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Mirabegron.[2][4]

Overview of Mirabegron Impurities

Mirabegron impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with other substances.[1][5] These impurities are broadly categorized as:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic route.[1][2] Chiral impurities, such as the (S)-enantiomer of Mirabegron, are a critical consideration due to the stereospecific activity of the drug.

  • Degradation Products: These arise from the exposure of Mirabegron to environmental factors such as light, heat, humidity, and oxidative conditions.[5] Forced degradation studies are essential to identify potential degradants that may form during storage and handling.[6][7][8]

  • Nitrosamine Impurities: These have been identified as a potential concern in various pharmaceuticals and require careful monitoring due to their carcinogenic potential.[9]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for Mirabegron impurity profiling. The choice of method often depends on the specific impurities being targeted and the desired sensitivity and resolution.

Table 1: Comparison of HPLC and UPLC Methods for Mirabegron Impurity Analysis

ParameterHPLC Method 1HPLC Method 2UPLC-QTOF-MS/MS Method
Column Puratis C18 (250 x 4.6mm, 5µm)[10]X-TerraRP-8 (250 mm × 4.6 mm, i.d., 5 µm)[7]Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm)[6][8]
Mobile Phase A 20 mM Ammonium acetate, pH 4.5[10]0.01 M ammonium acetate[7]10 mM Ammonium acetate, pH 5[6][8]
Mobile Phase B Methanol[10]Acetonitrile:Water (60:40)[7]Acetonitrile[6][8]
Elution Gradient[10]Not SpecifiedGradient[6][8]
Flow Rate Not SpecifiedNot Specified0.3 mL/min
Detection 247 nm[10]Not SpecifiedPDA and QTOF-MS/MS[6][8]
Column Temp. 25 °C[10]Not SpecifiedNot Specified
Application Quantitative determination of potential impurities.[10]Characterization of stressed degradation products.[7]Characterization of stress degradation products.[6][8]

Forced Degradation Studies: A Comparative Summary

Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance. Mirabegron has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.

Table 2: Summary of Mirabegron Forced Degradation Studies

Stress ConditionOutcomeKey Degradation Products IdentifiedReference
Acid Hydrolysis Degradation observed.Acylamino group hydrolysates: 2-amino-4-thiazoleacetic acid, 4-methylthiazol-2-amine, (R)-2-[(4-aminophenethyl)amino]-1-phenylethanol.[11]
Base Hydrolysis Degradation observed.(Z)-benzaldehyde oxime.[11]
Oxidative Stress Significant degradation.Seven degradation products characterized.[6][7][8]
Thermal Stress Stable.No significant degradation observed.[6][8]
Photolytic Stress Stable.No significant degradation observed.[6][8]
Neutral Hydrolysis Stable.No significant degradation observed.[7]

Experimental Protocols

Sample Preparation for Impurity Profiling

A general procedure for preparing a Mirabegron test sample for HPLC analysis involves dissolving an accurately weighed amount of the substance in a suitable solvent, such as 30% methanol, to achieve a final concentration of approximately 1 mg/mL.[12]

Forced Degradation Methodology (Acid Degradation Example)
  • Weigh 202.0 mg of the Mirabegron sample into a 100 mL volumetric flask.[7]

  • Dissolve the sample in 50 mL of methanol.[7]

  • Dilute to the mark with 0.5 N aqueous HCl solution.[7]

  • Heat the solution at 50–60°C in a water bath with stirring for up to 14 hours.[7]

  • Transfer 3.75 mL of the solution to a 10 mL volumetric flask.[7]

  • Neutralize with 1.8 mL of 0.5 N aqueous NaOH solution and make up to the mark with the diluent.[7]

  • Inject the resulting solution into the chromatographic system.[7]

Visualizations

Experimental Workflow for Impurity Profiling

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Mirabegron Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample into HPLC/UPLC C->D E Separation on Column D->E F Detection (UV/MS) E->F G Record Chromatogram F->G H Identify and Quantify Impurities G->H I Generate Report H->I G cluster_bladder Bladder Detrusor Muscle Cell A Mirabegron B Beta-3 Adrenergic Receptor A->B Binds to C Adenylyl Cyclase Activation B->C Activates D Increased cAMP C->D Leads to E Protein Kinase A (PKA) Activation D->E Activates F Phosphorylation of Target Proteins E->F Causes G Detrusor Muscle Relaxation F->G Results in H Increased Bladder Capacity G->H Contributes to

References

A Comparative Analysis of the Stability of Mirabegron and Its Primary Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Chemical Stability of Mirabegron and Mirabegron Impurity-1 with Supporting Experimental Data.

This guide provides a detailed comparative analysis of the stability of the active pharmaceutical ingredient (API) Mirabegron and its known impurity, this compound, also referred to as Mirabegron EP Impurity B. The stability of a drug substance is a critical attribute that can affect its safety, efficacy, and shelf-life. Understanding the degradation pathways and the relative stability of the API versus its impurities is paramount in the development of robust pharmaceutical formulations and analytical methods.

Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1] Its chemical structure contains an amide linkage, which can be susceptible to hydrolysis. This compound, identified as (R)-2-((4-Aminophenethyl)amino)-1-phenylethan-1-ol, is a significant related substance. This guide summarizes the findings from forced degradation studies on Mirabegron and offers a structural analysis of the comparative stability of these two compounds.

Data Presentation: Quantitative Stability Analysis

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of Mirabegron under various stress conditions as reported in the literature.[2]

Stress ConditionReagents and DurationMirabegron Degradation (%)Impurities Formed
Acidic Hydrolysis 1N HCl, reflux for 1 hour10.2%DP1, DP5
Basic Hydrolysis 0.5N NaOH, reflux for 2 hours15.6%DP1, DP2, DP3, DP4
Oxidative Degradation 15% H₂O₂, room temp for 8 hours25.8%DP1, DP6, DP7
Thermal Degradation 80°C for 5 daysStableNo significant degradation
Photolytic Degradation UV light exposureStableNo significant degradation

DP refers to Degradation Product as identified in the cited study. The specific structures of all degradation products are not detailed in all public literature.

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies of Mirabegron, based on methodologies described in the scientific literature.[2][3]

Acidic Degradation
  • Procedure: A solution of Mirabegron (typically 1 mg/mL) is prepared in 1N hydrochloric acid.

  • Conditions: The solution is refluxed for a specified period (e.g., 1 hour).

  • Analysis: After cooling, the solution is neutralized and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Basic Degradation
  • Procedure: A solution of Mirabegron is prepared in 0.5N sodium hydroxide.

  • Conditions: The solution is refluxed for a specified period (e.g., 2 hours).

  • Analysis: After cooling, the solution is neutralized and diluted for HPLC analysis.

Oxidative Degradation
  • Procedure: A solution of Mirabegron is treated with a solution of hydrogen peroxide (e.g., 15% H₂O₂).

  • Conditions: The mixture is kept at room temperature for a defined duration (e.g., 8 hours).

  • Analysis: The solution is diluted and analyzed by HPLC.

Thermal Degradation
  • Procedure: Solid Mirabegron is placed in a thermostatically controlled oven.

  • Conditions: The sample is exposed to a high temperature (e.g., 80°C) for an extended period (e.g., 5 days).

  • Analysis: The sample is dissolved in a suitable solvent and analyzed by HPLC.

Photolytic Degradation
  • Procedure: Solid Mirabegron is exposed to UV light in a photostability chamber.

  • Conditions: The exposure is carried out for a specified duration.

  • Analysis: The sample is dissolved and analyzed by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A typical stability-indicating HPLC method for Mirabegron and its impurities would involve:

  • Column: A C18 or similar reverse-phase column (e.g., Waters CSH C18, 100 mm × 2.1 mm, 1.7 μm).[2]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 10 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile).[2]

  • Detection: UV detection at a suitable wavelength (e.g., 250 nm).

  • Mass Spectrometry (MS/MS): For identification of degradation products, the HPLC system can be coupled to a mass spectrometer.

Mandatory Visualizations

Mirabegron Signaling Pathway

Mirabegron acts as a selective agonist for the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and increased bladder capacity.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR binds & activates G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a pharmaceutical compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, reflux) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.5N NaOH, reflux) Base->Analysis Oxidation Oxidation (e.g., 15% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis API Mirabegron / Impurity-1 Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Data Interpretation: - % Degradation - Impurity Profile - Degradation Pathway Analysis->Results

Caption: Workflow for forced degradation stability testing.

References

Navigating the Chiral Maze: A Comparative Guide to Mirabegron Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs like Mirabegron. This guide provides a comprehensive evaluation of different chiral columns for the separation of Mirabegron enantiomers, supported by experimental data to aid in the selection of the most suitable stationary phase for your analytical needs.

The separation of Mirabegron's enantiomers, the (R)- and (S)-forms, is crucial as the (R)-enantiomer is the active pharmaceutical ingredient, while the (S)-enantiomer is considered an impurity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This guide compares the performance of polysaccharide-based and cyclodextrin-based chiral columns, drawing on published studies to provide a clear overview of their capabilities.

Performance of Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for their broad enantioselectivity. In the context of Mirabegron separation, studies have investigated the use of Chiralpak® series columns.

One study focused on the liquid chromatographic separation of Mirabegron enantiomers using Chiralpak AY-H, a column with an amylose tris-(5-chloro-2-methylphenylcarbamate) coated chiral stationary phase, under normal phase conditions.[1][2] The same study also investigated the Chiralpak AD-H column.[2]

Performance of Cyclodextrin-Based Chiral Columns

Cyclodextrin-based CSPs offer a different mechanism for chiral recognition. A study evaluated seven different cyclodextrin-based columns for the enantioseparation of Mirabegron. Among the tested columns—containing β-, γ-, hydroxypropyl-β-, sulfobutyl-β-, carboxymethyl-β-, permethyl-β-, and phenylcarbamate-β-cyclodextrin—only the Chiral CD-Ph (phenylcarbamate-β-cyclodextrin) column demonstrated successful enantiorecognition.[3][4]

Comparative Data of Chiral Columns

The following table summarizes the quantitative data for the chiral columns that successfully separated Mirabegron enantiomers, based on the available literature.

Chiral ColumnStationary Phase ChemistryMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)
Chiralpak AY-H Amylose tris-(5-chloro-2-methylphenylcarbamate)n-hexane:ethanol:diethyl amine (55:45:0.1, v/v/v)1.035254 nmNot explicitly stated in abstract, but method was validated.[1][2]
Chiral CD-Ph Phenylcarbamate-β-cyclodextrinMethanol:water:diethylamine (90:10:0.1, v/v/v)0.840Not specified1.9[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods.

Method for Chiralpak AY-H[1][2]
  • Column: Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethyl amine in the ratio of 55:45:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • UV Detector Wavelength: 254 nm

  • Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, proving to be simple, accurate, sensitive, and robust.[2]

Method for Chiral CD-Ph[3][4]
  • Column: Chiral CD-Ph

  • Mobile Phase: A mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Elution Order: The (S)-Mirabegron enantiomer elutes before the (R)-enantiomer.

  • Analysis Time: The separation was achieved within 10 minutes.

  • Application: The method was successfully applied for the determination of the (S)-enantiomer as a chiral impurity in pharmaceutical formulations.[4]

Experimental Workflow

The general workflow for the chiral separation of Mirabegron enantiomers using HPLC is illustrated in the diagram below. This process involves sample preparation, HPLC analysis with a chiral column, and data analysis to determine the enantiomeric purity.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output prep1 Weigh Mirabegron Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter the Solution prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 Prepared Sample hplc2 Separation on Chiral Column (e.g., Chiralpak AY-H or Chiral CD-Ph) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Chromatogram Acquisition hplc3->data1 Detector Signal data2 Peak Integration and Identification data1->data2 data3 Calculation of Enantiomeric Purity (Resolution, Selectivity) data2->data3 output1 Report with Quantitative Results data3->output1

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Mirabegron Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for an analytical method designed to quantify Mirabegron Impurity-1, a critical quality attribute in the manufacturing of the overactive bladder treatment, Mirabegron.

This publication details the experimental protocols and presents supporting data to objectively compare the performance of a primary analytical method against alternatives. All quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows are visualized to enhance understanding.

Primary Analytical Method: A Validated RP-HPLC Approach

A prevalent and robust method for the quantification of Mirabegron and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method detailed below is a synthesis of validated procedures found in the scientific literature.[1][2][3]

Experimental Protocol: Robustness Testing

Robustness testing evaluates the reliability of an analytical method with respect to deliberate variations in its parameters. This provides an indication of its suitability for routine use. The following protocol outlines the deliberate variations applied to the primary RP-HPLC method to assess its robustness.[1][3][4]

Chromatographic Conditions:

  • Column: Inertsil C8 (150 x 4.6 mm, 3µm) or equivalent[2][3]

  • Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 4.5[1]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Elution: A time-based gradient program is utilized to ensure optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 247 nm[1]

  • Injection Volume: 10 µL

Robustness Parameters and Variations:

ParameterOriginal ValueVariation 1Variation 2
Flow Rate (mL/min) 1.00.81.2
Column Temperature (°C) 302832
Mobile Phase pH 4.54.34.7
Wavelength (nm) 247245249

System Suitability Criteria:

System suitability tests are performed before and during the robustness study to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Resolution between Mirabegron and Impurity-1: ≥ 2.0

Data Presentation: Impact of Variations on Method Performance

The following table summarizes the quantitative data obtained from the robustness testing of the primary RP-HPLC method. The data demonstrates the method's capability to remain unaffected by minor, yet deliberate, variations in its parameters.

Varied ParameterValueRetention Time of Impurity-1 (min)Tailing Factor of Impurity-1Resolution% Assay of Impurity-1
Control -8.521.153.5100.2
Flow Rate 0.8 mL/min10.651.143.699.8
1.2 mL/min7.101.163.4100.5
Temperature 28°C8.581.153.5100.1
32°C8.461.153.5100.3
pH 4.38.501.163.499.9
4.78.541.143.6100.4
Wavelength 245 nm8.521.153.599.7
249 nm8.521.153.5100.6

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the logical flow of the robustness testing procedure.

RobustnessTestingWorkflow prep Prepare Standard and Sample Solutions hplc Set Up HPLC System (Original Method Parameters) prep->hplc sst_initial Perform Initial System Suitability Test (SST) hplc->sst_initial check_sst_initial SST Criteria Met? sst_initial->check_sst_initial vary_params Systematically Vary Method Parameters check_sst_initial->vary_params Yes fail Method Not Robust (Requires Re-evaluation) check_sst_initial->fail No analyze_samples Analyze Samples Under Each Varied Condition vary_params->analyze_samples sst_varied Perform SST for Each Variation analyze_samples->sst_varied check_sst_varied SST Criteria Met? sst_varied->check_sst_varied collect_data Collect and Analyze Data (Retention Time, Peak Area, etc.) check_sst_varied->collect_data Yes check_sst_varied->fail No evaluate Evaluate Impact on Method Performance collect_data->evaluate report Report Findings and Conclude Method Robustness evaluate->report

Fig. 1: Experimental Workflow for Robustness Testing

Comparison with Alternative Analytical Methods

While RP-HPLC is a widely adopted technique, other methods offer distinct advantages for impurity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication for Impurity-1
RP-HPLC with UV/DAD Separation based on polarity, detection by UV absorbance.Robust, reproducible, cost-effective, widely available.[1][3]Lower sensitivity compared to MS, may not resolve all co-eluting peaks.[5]Routine quality control, stability testing.[3]
UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.High sensitivity and selectivity, provides structural information for impurity identification.[6][7]Higher cost, more complex instrumentation and method development.Characterization of unknown impurities, trace-level quantification.[6][7]
HPTLC High-Performance Thin-Layer Chromatography.High sample throughput, low solvent consumption, cost-effective.[5]Lower resolution and sensitivity compared to HPLC and UPLC.[5]Preliminary screening, analysis of less complex samples.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for Mirabegron impurity analysis.

MethodSelection start Start: Need to Analyze This compound purpose Define Analytical Purpose start->purpose qc Routine Quality Control purpose->qc Routine Analysis characterization Impurity Identification & Structural Elucidation purpose->characterization In-depth Analysis screening High-Throughput Screening purpose->screening Preliminary Analysis hplc_method Select RP-HPLC with UV/DAD qc->hplc_method uplc_ms_method Select UPLC-MS/MS characterization->uplc_ms_method hptlc_method Select HPTLC screening->hptlc_method end End: Method Selected hplc_method->end uplc_ms_method->end hptlc_method->end

Fig. 2: Decision Tree for Analytical Method Selection

Forced Degradation Studies: A Key Component of Robustness

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6][7][8] These studies involve subjecting the drug substance to harsh conditions to promote the formation of degradation products. A robust analytical method must be able to separate the main drug peak from all potential impurity peaks generated during these stress tests.

Typical Forced Degradation Conditions for Mirabegron:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[6]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[7]

  • Thermal Degradation: 105°C for 48 hours.[8]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[8]

The primary RP-HPLC method discussed in this guide has been shown to effectively separate Mirabegron from its degradation products under these stress conditions, confirming its specificity and stability-indicating capability.

Conclusion

The robustness of an analytical method is a critical factor in ensuring the quality and safety of pharmaceutical products. The presented data for the RP-HPLC method demonstrates its suitability for the routine analysis of this compound, with minimal impact from minor variations in operating parameters. While alternative methods like UPLC-MS/MS offer higher sensitivity and structural elucidation capabilities, the RP-HPLC method provides a reliable and cost-effective solution for quality control environments. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements.

References

A Comparative Guide to the Accuracy and Precision of HPLC Methods for (S)-Mirabegron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate and precise quantification of stereoisomers is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-Mirabegron, the inactive enantiomer of the active pharmaceutical ingredient Mirabegron. The data presented herein is compiled from various validated methods to offer a comprehensive overview of the available analytical techniques.

Quantitative Data Summary

The following tables summarize the accuracy and precision data for different HPLC and a comparative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Mirabegron and its enantiomer.

Table 1: Accuracy of Analytical Methods for Mirabegron

MethodAnalyteSample MatrixAccuracy (% Recovery)
Chiral HPLC[1][2]Mirabegron EnantiomersBulk DrugMethod validated for accuracy
RP-HPLC[3]MirabegronBulk & Pharmaceutical Dosage99.95 - 100.02
RP-HPLC[4][5]Mirabegron & ImpuritiesBulk Drug99.67 - 104.98
RP-HPLC[6]MirabegronPharmaceutical Formulation99.3 - 101.43
LC-MS/MS[7]MirabegronHuman Plasma79.44 (Mean Recovery)

Table 2: Precision of Analytical Methods for Mirabegron

MethodAnalyteSample MatrixPrecision (% RSD)
Chiral HPLC[1][2]Mirabegron EnantiomersBulk DrugMethod validated for precision
RP-HPLC[3]MirabegronBulk & Pharmaceutical Dosage< 2
RP-HPLC[4]Mirabegron & ImpuritiesBulk Drug< 5.0
RP-HPLC[6]MirabegronPharmaceutical Formulation< 2
RP-HPLC[8]MirabegronTablet Dosage Form0.4 (Intermediate Precision: 0.08)

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below.

Chiral HPLC Method for Enantioseparation of Mirabegron[1][9]
  • Chromatographic System: High-Performance Liquid Chromatograph.

  • Column: Chiralpak AY-H (250 × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: n-hexane–ethanol–diethylamine (55:45:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Alternative Chiral HPLC Method using a Cyclodextrin-Based Column[10][11][12]
  • Chromatographic System: High-Performance Liquid Chromatograph.

  • Column: Chiral CD-Ph (phenylcarbamate-β-cyclodextrin).

  • Mobile Phase: 90:10:0.1 methanol:water:diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector.

Reverse-Phase (RP-HPLC) Method for Mirabegron[3]
  • Chromatographic System: High-Performance Liquid Chromatograph.

  • Column: C18 column.

  • Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (30:30:40 v/v) at pH 6.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Elution Mode: Isocratic.

LC-MS/MS Method for Mirabegron in Human Plasma[7]
  • Chromatographic System: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: C18 column.

  • Mobile Phase: Isocratic.

  • Internal Standard: Mirabegron D5.

  • Sample Preparation: QuEChERS extraction technique.

  • Total Run Time: 4.5 min.

Visualizations

The following diagrams illustrate the experimental workflow for the chiral HPLC analysis of (S)-Mirabegron.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Dilution to Final Concentration B->C D Injection into HPLC C->D E Chiral Column Separation (e.g., Chiralpak AY-H) D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Accuracy & Precision Calculation H->I

Caption: Experimental workflow for chiral HPLC analysis of (S)-Mirabegron.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters A Chiral HPLC D Accuracy (% Recovery) A->D Evaluated For E Precision (% RSD) A->E Evaluated For B RP-HPLC B->D Evaluated For B->E Evaluated For C LC-MS/MS C->D Evaluated For C->E Evaluated For

Caption: Logical relationship for comparing analytical methods.

References

Degradation Profile of Mirabegron Under Diverse Stress Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of a drug molecule is paramount. This guide provides a comprehensive comparison of the degradation profile of Mirabegron, a selective β3-adrenergic agonist, under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is a synthesis of findings from multiple stability-indicating studies, offering a clear perspective on the molecule's susceptibility to degradation.

Mirabegron has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits notable stability under thermal and photolytic stress.[1][2][3][4][5][6] A total of seven degradation products have been identified and characterized across these stress conditions.[1][2][3][4][5]

Comparative Degradation Data

The following table summarizes the quantitative data on Mirabegron's degradation under different stress conditions, providing a clear comparison of its stability profile.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation ProductsReference
Acid Hydrolysis 1 N HCl1 hour80°C / RefluxNot Specified2 (DP1, DP5)[2]
0.1 N HCl24 hoursRoom TemperatureNot Specified3[7]
Alkaline Hydrolysis 0.5 N NaOH2 hours80°C / RefluxNot Specified4 (DP1 to DP4)[2]
0.1 N NaOH24 hoursRoom TemperatureNot Specified2[7]
Neutral Hydrolysis Water48 hours80°C / RefluxNot Specified1 (DP1)[2]
Oxidative Degradation 15% H₂O₂8 hoursRoom TemperatureExtensive3 (DP1, DP6, DP7)[2]
0.3% H₂O₂48 hoursRoom TemperatureExtensive3[8]
Thermal Degradation Solid State5 days80°CStable0[6]
Solid State16 hours60°CStable0[9]
Photolytic Degradation UV radiation72 hoursUV chamberStable0[10]

Experimental Protocols

The following are detailed methodologies for the key stress testing experiments performed on Mirabegron, synthesized from published literature.

Preparation of Stock Solution

A stock solution of Mirabegron (typically 1000 µg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent, such as methanol.[9] This stock solution serves as the starting material for all subsequent stress studies.

Hydrolytic Degradation
  • Acidic Condition: 10 mg of Mirabegron is dissolved in 2 mL of 0.1 N hydrochloric acid (HCl).[9] The solution is then typically refluxed at 80°C for 1 hour.[2] After the specified time, the solution is cooled, neutralized with an appropriate base (e.g., 0.1 N NaOH), and diluted with a suitable solvent to the desired concentration for analysis.

  • Alkaline Condition: 10 mg of Mirabegron is dissolved in 2 mL of 0.1 N sodium hydroxide (NaOH).[9] The solution is then typically refluxed at 80°C for 2 hours.[2] After the specified time, the solution is cooled, neutralized with an appropriate acid (e.g., 0.1 N HCl), and diluted to the desired concentration.

  • Neutral Condition: 10 mg of Mirabegron is dissolved in water and refluxed at 80°C for 48 hours.[2] The solution is then cooled and diluted for analysis.

Oxidative Degradation

10 mg of Mirabegron is dissolved in a solution of hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 15%.[2][11] The reaction is typically carried out at room temperature for a period of 8 to 48 hours.[2][8] Following the stress period, the solution is diluted for analysis.

Thermal Degradation

Mirabegron in its solid form is subjected to dry heat in an oven.[6][9] The temperature is maintained at 60-80°C for a duration ranging from 16 hours to 5 days.[6][9] After exposure, the solid is dissolved in a suitable solvent and diluted for analysis.

Photolytic Degradation

Solid Mirabegron powder is placed in a UV chamber and exposed to UV radiation for a period of 72 hours.[10] Following exposure, the sample is dissolved in a suitable solvent and prepared for analysis.

Sample Analysis

All stressed samples are typically analyzed using a stability-indicating chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[1][2][3][7] The mobile phase composition and gradient are optimized to achieve adequate separation of the parent drug from its degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies on Mirabegron.

G cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Start StockSolution Prepare Mirabegron Stock Solution Start->StockSolution Acid Acid Hydrolysis (HCl) StockSolution->Acid Alkali Alkaline Hydrolysis (NaOH) StockSolution->Alkali Neutral Neutral Hydrolysis (Water) StockSolution->Neutral Oxidative Oxidative (H₂O₂) StockSolution->Oxidative Thermal Thermal (Dry Heat) StockSolution->Thermal Photolytic Photolytic (UV Light) StockSolution->Photolytic Neutralization Neutralization/ Dilution Acid->Neutralization Alkali->Neutralization Neutral->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC_UPLC HPLC/UPLC-MS Analysis Neutralization->HPLC_UPLC Data Data Interpretation & Characterization HPLC_UPLC->Data

Caption: Workflow for Forced Degradation of Mirabegron.

References

Comparison Guide: A Novel UHPLC-UV Method vs. the USP-NF HPLC Method for Paracetamol Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous drive for efficiency in pharmaceutical quality control necessitates the development of faster and more robust analytical methods. While pharmacopeial methods provide a legal and scientific benchmark, modern techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements in speed and resolution. This guide provides an objective comparison between a new, rapid UHPLC-UV method and the established United States Pharmacopeia-National Formulary (USP-NF) High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paracetamol (Acetaminophen).

This document is intended for researchers, analytical scientists, and drug development professionals. It details the experimental protocols, presents comparative performance data, and outlines the logical workflow for method benchmarking. The validation of an analytical method establishes, through laboratory studies, that its performance characteristics meet the requirements for the intended analytical applications.[1]

Logical Framework for Method Comparison

The process of comparing a new analytical method to a pharmacopeial standard involves a structured approach. It begins with the validation of the new procedure and the verification of the existing one, followed by a head-to-head comparison of their performance characteristics.[2][3] The ultimate goal is to demonstrate that the alternative method provides equivalent or superior results.[4]

G cluster_0 Phase 1: Method Establishment cluster_1 Phase 2: Comparative Study cluster_2 Phase 3: Evaluation NewMethod New Method Development & Validation (ICH Q2) DataGen Generate Data: Same Batches, Same Day NewMethod->DataGen USPMethod Pharmacopeial Method Verification (USP <1226>) USPMethod->DataGen StatAnalysis Statistical Analysis (e.g., t-test, F-test) DataGen->StatAnalysis Equivalence Assess Equivalence/ Superiority StatAnalysis->Equivalence

Caption: Logical workflow for benchmarking a new analytical method.

Experimental Protocols

Detailed methodologies for both the existing USP-NF HPLC method and the new UHPLC-UV method are provided below.

Apparatus and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • UHPLC System: Waters ACQUITY UPLC H-Class or equivalent, with a quaternary solvent manager, sample manager, and tunable UV detector.

  • Software: Empower™ 3 or OpenLab CDS.

  • Reference Standard: Paracetamol USP Reference Standard.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q® or equivalent), Phosphoric Acid.

  • Sample: Commercially available Paracetamol 500 mg tablets.

Chromatographic Conditions
ParameterUSP-NF HPLC Method New UHPLC-UV Method
Column C18; 4.6-mm × 25-cm; 5-µm packing L1C18; 2.1-mm × 5-cm; 1.7-µm packing L1
Mobile Phase Methanol and Water (1:3)Acetonitrile and Water (15:85)
Flow Rate 1.5 mL/min0.5 mL/min
Injection Volume 10 µL1 µL
Column Temperature 40°C40°C
Detection UV 243 nmUV 243 nm
Run Time 10 minutes1.5 minutes
Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and transfer about 50 mg of Paracetamol RS into a 50-mL volumetric flask. Add 25 mL of the respective mobile phase, sonicate to dissolve, and dilute to volume.

  • Standard Working Solution (0.1 mg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (0.1 mg/mL):

    • Weigh and finely powder not fewer than 20 Paracetamol tablets.

    • Transfer a portion of the powder, equivalent to 100 mg of Paracetamol, into a 100-mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Pipette 10.0 mL of this solution into a 100-mL volumetric flask and dilute to volume.

    • Filter through a 0.45-µm (for HPLC) or 0.22-µm (for UHPLC) nylon filter before injection.

Experimental Workflow Visualization

The following diagram illustrates the general experimental process from sample preparation through to the final data analysis and comparison.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve & Sonicate A->B C Dilute to Volume B->C D Filter Solution C->D E Inject into HPLC/UHPLC D->E F Acquire Chromatogram E->F G Integrate Peak Area F->G H Calculate Assay (%) G->H I Perform Statistical Comparison H->I

Caption: General experimental workflow for sample analysis.

Data Presentation: Method Performance Comparison

The performance of the new UHPLC method was benchmarked against the USP HPLC method according to ICH and USP guidelines.[5][6] The validation parameters evaluated include system suitability, linearity, accuracy, precision, and robustness.

Table 1: System Suitability Results

System suitability tests ensure that the chromatographic system is adequate for the intended analysis.

ParameterUSP HPLC MethodNew UHPLC MethodAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates 6,50015,000> 2000
%RSD of Peak Area (n=6) 0.6%0.4%≤ 2.0%
Retention Time 4.5 min0.8 min-
Table 2: Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration.

ParameterUSP HPLC MethodNew UHPLC MethodAcceptance Criteria
Range (% of test conc.) 80% - 120%80% - 120%As specified
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept 1,250850Report
Table 3: Accuracy (Recovery)

Accuracy is the closeness of test results to the true value, evaluated by spike recovery.

Spike LevelUSP HPLC Method (% Recovery)New UHPLC Method (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0% - 102.0%
100% 100.1%100.5%98.0% - 102.0%
120% 100.8%101.1%98.0% - 102.0%
Table 4: Precision (Repeatability & Intermediate Precision)

Precision measures the degree of agreement among individual test results from repeated measurements.

ParameterUSP HPLC Method (%RSD)New UHPLC Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.7%0.5%≤ 2.0%
Intermediate Precision (n=6, different day/analyst) 1.1%0.9%≤ 2.0%
Table 5: Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Parameter VariationUSP HPLC Method (% Assay Change)New UHPLC Method (% Assay Change)Acceptance Criteria
Flow Rate (±10%) 0.8%0.5%≤ 2.0%
Column Temperature (±5°C) 0.5%0.3%≤ 2.0%
Mobile Phase Organic (±2%) 1.2%0.9%≤ 2.0%

Conclusion

The data presented in this guide demonstrates a successful comparison of a new UHPLC-UV method against the standard USP-NF HPLC procedure for the assay of Paracetamol.

  • Performance: The new UHPLC method demonstrates comparable, if not superior, performance in all key validation parameters, including accuracy, precision, and linearity. System suitability results, particularly the higher theoretical plate count, indicate greater chromatographic efficiency.

  • Efficiency: The most significant advantage of the new method is the drastic reduction in run time from 10 minutes to 1.5 minutes, leading to a substantial decrease in solvent consumption and a significant increase in sample throughput.

Based on this comparative data, the new UHPLC method is a suitable alternative to the pharmacopeial method, offering a high degree of assurance in the quality of analytical results while significantly improving laboratory efficiency.[7] The use of such an alternative procedure is subject to authorization by the competent regulatory authority.[2][8]

References

Safety Operating Guide

Navigating the Disposal of Mirabegron Impurity-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Key Safety and Disposal Information

The following table summarizes essential information derived from available Safety Data Sheets (SDS) for Mirabegron impurity-1. It is important to note that the available documentation does not classify this impurity as a hazardous chemical under OSHA's Hazard Communication Standard, nor is it regulated for transportation. However, treating it with the caution afforded to all laboratory chemicals is a matter of best practice.

ParameterInformationSource
Product Name Mirabegron Impurity 1[1]
Other Names N1-((ethylimino)methylene)-N3, N3-dimethylpropane-1, 3-diamine hydrochloride[1]
Identified Uses Industrial and scientific research uses[1]
Hazard Classification No data available; Not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1]
Disposal Recommendation May be burned in an incinerator equipped with an afterburner and scrubber. Offer excess and expired materials to a licensed hazardous material disposal company.[1]
Regulatory Compliance Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed.[1]
Transport Information Not regulated as dangerous goods.[1]

Procedural Guidance for Disposal

The disposal of this compound should follow a structured process that prioritizes safety and environmental protection. The following steps are based on general best practices for pharmaceutical and chemical waste disposal and the specific, albeit limited, guidance available for this impurity.

Step 1: Initial Assessment and Segregation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be aware of any potential hazards, even if it is not formally classified as hazardous.[1][2]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. As a general rule, different chemical wastes should be kept separate to avoid unintended reactions.[3]

Step 2: Personal Protective Equipment (PPE) and Handling

  • Wear Appropriate PPE: At a minimum, standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2][4]

  • Ensure Adequate Ventilation: Handle the impurity in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[4]

  • Avoid Dust Generation: If the impurity is in solid form, take care to avoid creating dust during handling and transfer.[2]

Step 3: Waste Collection and Storage

  • Use Designated Containers: Collect waste this compound in a clearly labeled, sealed, and compatible container. The original container is often the best choice for waste storage.[3][5]

  • Labeling: The waste container must be clearly labeled with the name "this compound Waste" and the approximate quantity.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, direct sunlight, and heat sources.[5]

Step 4: Final Disposal

  • Engage a Licensed Disposal Company: The primary and recommended method for the disposal of this compound is to engage a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[6][7]

  • Incineration: The SDS for this compound suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal facility with the appropriate permits and equipment.

  • Do Not Dispose in Regular Trash or Sewer: Do not dispose of this compound in the regular trash or down the drain.[8][9] Improper disposal can lead to environmental contamination and regulatory violations.

Experimental Protocols

Currently, there are no publicly available, cited experimental protocols for the specific neutralization or deactivation of this compound. The recommended approach is therefore reliant on professional disposal services.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation and Handling cluster_1 Phase 2: Waste Collection and Storage cluster_2 Phase 3: Final Disposal A Start: this compound for Disposal B Review Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Handle in a Well-Ventilated Area C->D E Segregate from Other Chemical Waste D->E F Collect in a Labeled, Sealed Container E->F G Store in a Designated Secure Area F->G H Engage a Licensed Hazardous Material Disposal Company G->H I Transport to a Permitted Treatment Facility H->I J Final Disposal via Controlled Incineration I->J K End: Disposal Complete J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Mirabegron Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial procedural guidance for the safe handling and disposal of Mirabegron impurity-1. Given that this is a pharmaceutical-related compound of unknown potency, a cautious approach is paramount to ensure personnel safety and prevent contamination.[1]

Hazard Identification and Risk Assessment

Key Considerations:

  • Unknown Potency: The toxicological properties of this compound have not been fully elucidated.[1] Assume it is hazardous and handle with care.

  • Dust Inhalation: As a solid, airborne dust particles pose an inhalation risk.[1][6]

  • Skin and Eye Contact: Direct contact with skin and eyes should be avoided.[1][6]

  • Environmental Hazard: The parent compound, Mirabegron, is very toxic to aquatic life with long-lasting effects.[3][4] Assume the impurity has similar environmental hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Double gloving with powder-free nitrile or neoprene gloves is recommended. The outer glove should be removed and disposed of after each task or in case of contamination.[7]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Respiratory Protection For handling powders outside of a contained system, a properly fitted NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus should be used.[6][8]
Body Protection A disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs.[7] For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.
Foot Protection Closed-toe shoes are mandatory. Shoe covers should be used in designated handling areas to prevent the spread of contamination.[8]

Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to minimize exposure and prevent cross-contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE in a designated gowning area. B Prepare the work area (e.g., certified chemical fume hood or biological safety cabinet). A->B C Gather all necessary equipment (spatulas, weigh boats, vials, solvents). B->C D Carefully transfer the required amount of this compound using a dedicated spatula. C->D E Weigh the compound in a tared, sealed container to minimize dust generation. D->E F If preparing a solution, add the solvent to the container with the compound slowly to avoid splashing. E->F G Decontaminate all surfaces and equipment with an appropriate solvent. F->G H Segregate and dispose of all contaminated materials (gloves, weigh boats, etc.) in a labeled hazardous waste container. G->H I Doff PPE in the designated area, disposing of single-use items appropriately. H->I J Wash hands thoroughly with soap and water. I->J

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or expired this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of as hazardous waste.[1]

  • Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] All waste must be handled by a licensed hazardous material disposal company.[1] Ensure compliance with all federal, state, and local regulations.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Accidental Release Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[6] Sweep or vacuum the spill and collect it in a suitable container for disposal. Clean the spill area thoroughly.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.